molecular formula C9H10BrNO B142980 7-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine CAS No. 154264-95-6

7-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine

Cat. No.: B142980
CAS No.: 154264-95-6
M. Wt: 228.09 g/mol
InChI Key: MQMFOFZKZBLSAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine is a useful research compound. Its molecular formula is C9H10BrNO and its molecular weight is 228.09 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

7-bromo-4-methyl-2,3-dihydro-1,4-benzoxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO/c1-11-4-5-12-9-6-7(10)2-3-8(9)11/h2-3,6H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQMFOFZKZBLSAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC2=C1C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00380051
Record name 7-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154264-95-6
Record name 7-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Bromo-3,4-dihydro-4-methyl-2H-1,4-benzoxazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 7-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of the heterocyclic compound 7-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine. The information is compiled to serve as a foundational resource for its application in chemical research and drug discovery.

Core Chemical Properties

This compound is a substituted benzoxazine derivative. The benzoxazine scaffold is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives.[1][2] This particular compound is characterized by a bromine atom at the 7-position and a methyl group at the 4-position of the dihydro-1,4-benzoxazine core structure.

A summary of the key quantitative data for this compound is presented below. This data is essential for its identification, handling, and use in experimental settings.

PropertyValueReference
IUPAC Name This compound
CAS Number 154264-95-6[3][4][5]
Molecular Formula C₉H₁₀BrNO[6][7]
Molecular Weight 228.09 g/mol
Monoisotopic Mass 226.99458 Da[6]
Physical Form Solid
Purity 95% - 98%[4][8]
Storage Temperature Ambient
InChI 1S/C9H10BrNO/c1-11-4-5-12-9-6-7(10)2-3-8(9)11/h2-3,6H,4-5H2,1H3[6]
InChIKey MQMFOFZKZBLSAB-UHFFFAOYSA-N[6]
SMILES CN1CCOC2=C1C=CC(=C2)Br[6]
Predicted XlogP 2.5[6]

According to available safety data, this compound is classified with the following hazard statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Standard laboratory precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are recommended during handling. Work should be conducted in a well-ventilated area or a fume hood.

Experimental Protocols

While a specific, detailed synthesis protocol for this compound is not available in the provided search results, a general and widely applicable synthetic methodology for 1,4-benzoxazine derivatives can be inferred from the literature. The synthesis of benzoxazines typically involves a Mannich-like condensation reaction of a phenol, a primary amine, and formaldehyde.[9] More complex, multi-step syntheses can also be employed to achieve specific substitution patterns.[10][11]

A plausible generalized synthesis workflow for a substituted 3,4-dihydro-2H-1,4-benzoxazine is outlined below.

  • Reaction Setup: A substituted 2-aminophenol is reacted with a suitable alkylating agent (e.g., a halo-alcohol or epoxide) under basic conditions to form an N-substituted intermediate.

  • Cyclization: The resulting intermediate undergoes intramolecular cyclization to form the dihydro-1,4-benzoxazine ring. This can be acid- or base-catalyzed.

  • Purification: The crude product is purified using standard laboratory techniques such as column chromatography, recrystallization, or distillation to yield the final, pure compound.

  • Characterization: The structure and purity of the final product are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

The diagram below illustrates a generalized workflow for the synthesis and characterization of a 1,4-benzoxazine derivative.

G Generalized Experimental Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Characterization Reactants Substituted Phenol + Primary Amine + Aldehyde Reaction Mannich-like Condensation or Multi-step Synthesis Reactants->Reaction Solvent, Temp Control Workup Quenching, Extraction, & Solvent Removal Reaction->Workup Crude Crude Product Workup->Crude Column Column Chromatography Crude->Column Recrystal Recrystallization Column->Recrystal Pure Pure Compound Recrystal->Pure NMR NMR Spectroscopy (¹H, ¹³C) Pure->NMR MS Mass Spectrometry Pure->MS IR IR Spectroscopy Pure->IR

A generalized workflow for benzoxazine synthesis.

Biological Activity and Potential Applications

Specific biological studies on this compound were not identified in the search results. However, the broader class of 1,4-benzoxazine derivatives is well-documented for a wide range of biological activities. These compounds have shown promise as:

  • Antimicrobial Agents: Various benzoxazine derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[2][12]

  • Anticancer Agents: Certain benzoxazinone derivatives have been evaluated for their cytotoxic effects against cancer cell lines, such as breast (MCF-7) and cervical (HeLa) cancer cells.[1] Some have been investigated as inhibitors of key signaling molecules like PI3Kα in cancer pathways.[11]

  • Antidepressant and Anti-inflammatory Agents: The benzoxazine scaffold is also associated with antidepressant and anti-inflammatory properties.[1]

Given the established biological profile of the 1,4-benzoxazine core, this compound represents a valuable candidate for screening in various biological assays to determine its specific therapeutic potential. The bromo and methyl substituents can significantly influence its pharmacokinetic and pharmacodynamic properties.

The logical workflow for investigating the biological potential of a novel benzoxazine compound is depicted below.

G Biological Activity Screening Pathway cluster_screening Primary Screening cluster_followup Follow-up Studies Compound 7-bromo-4-methyl-3,4-dihydro -2H-1,4-benzoxazine Antimicrobial Antimicrobial Assays (Bacteria, Fungi) Compound->Antimicrobial Anticancer Anticancer Assays (e.g., MCF-7, HeLa) Compound->Anticancer Other Other Bioassays (e.g., Anti-inflammatory) Compound->Other MIC Determine MIC/IC50 Antimicrobial->MIC Anticancer->MIC Pathway Mechanism of Action (Signaling Pathway Analysis) MIC->Pathway Tox Toxicity Studies Pathway->Tox

Logical workflow for biological screening.

References

An In-depth Technical Guide to 7-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine (CAS: 154264-95-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine, a heterocyclic building block with applications in medicinal chemistry. Due to its role as a synthetic intermediate, this document focuses on its physicochemical properties, synthesis, and its utility in the development of biologically active compounds, particularly kinase inhibitors.

Core Compound Data

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 154264-95-6[1]
Molecular Formula C₉H₁₀BrNO
Molecular Weight 228.09 g/mol
IUPAC Name This compound
Physical Form Solid
Purity Typically 95-98%
Storage Temperature Ambient
InChI Key MQMFOFZKZBLSAB-UHFFFAOYSA-N
SMILES CN1CCOc2cc(Br)ccc12[1]

Table 2: Safety Information

Hazard StatementsPrecautionary StatementsSignal Word
H315 (Causes skin irritation)P261, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P403+P233, P405, P501Warning
H319 (Causes serious eye irritation)
H335 (May cause respiratory irritation)

Data sourced from publicly available safety data sheets.

Synthesis and Characterization

While specific literature detailing the dedicated synthesis of this compound is limited, a general and efficient two-step sequence for related benzoxazine derivatives provides a reliable synthetic route. This involves the reduction of a corresponding benzoxazole followed by a ring closure reaction.

Experimental Protocol: Representative Synthesis

Step 1: Synthesis of 2-(methylamino)-4-bromophenol

A solution of 6-bromo-3-methyl-1,3-benzoxazol-2(3H)-one in a suitable solvent like tetrahydrofuran (THF) is treated with a reducing agent such as lithium aluminium hydride (LiAlH₄) at a controlled temperature (e.g., 0 °C to room temperature). The reaction is stirred until completion, monitored by thin-layer chromatography (TLC). Upon completion, the reaction is carefully quenched with water and an aqueous sodium hydroxide solution. The resulting mixture is filtered, and the filtrate is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 2-(methylamino)-4-bromophenol.

Step 2: Synthesis of this compound

To a solution of 2-(methylamino)-4-bromophenol in a polar aprotic solvent such as dimethylformamide (DMF), a base like potassium carbonate (K₂CO₃) is added, followed by the addition of 1,2-dibromoethane. The reaction mixture is heated (e.g., to 80-100 °C) and stirred for several hours until the starting material is consumed (monitored by TLC). After cooling to room temperature, the mixture is poured into water and extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The crude product is then purified by column chromatography on silica gel to afford this compound.

Characterization

The structure of the final compound can be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy would be used to confirm the proton and carbon framework of the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

Application in Drug Discovery: Synthesis of Kinase Inhibitors

This compound serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. Notably, it has been utilized as a coupling partner in the preparation of 2,6-diamino-pyrimidine-5-yl-carboxamides, which are investigated as inhibitors of Spleen Tyrosine Kinase (Syk) or Janus Kinase (JAK).[2]

Experimental Workflow: Synthesis of a Syk/JAK Inhibitor Intermediate

The following workflow illustrates the use of this compound in a palladium-catalyzed cross-coupling reaction, a common strategy in medicinal chemistry.

G cluster_reactants Reactants cluster_conditions Reaction Conditions A This compound F Suzuki Cross-Coupling Reaction A->F B Arylboronic Acid or Ester B->F C Palladium Catalyst (e.g., Pd(PPh₃)₄) C->F D Base (e.g., K₂CO₃, Na₂CO₃) D->F E Solvent (e.g., Dioxane/Water) E->F G 7-Aryl-4-methyl-3,4-dihydro-2H-1,4-benzoxazine (Kinase Inhibitor Intermediate) F->G H Purification (e.g., Chromatography) G->H I Further Synthetic Steps H->I G cluster_membrane Cell Membrane Receptor BCR / FcR Syk Syk Kinase Receptor->Syk Activation Downstream Downstream Signaling (e.g., PLCγ, PI3K, Vav) Syk->Downstream Phosphorylation Response Cellular Response (Proliferation, Cytokine Release, Phagocytosis) Downstream->Response Inhibitor Syk Inhibitor (Derived from Benzoxazine) Inhibitor->Syk Inhibition G cluster_membrane Cell Membrane CytokineReceptor Cytokine Receptor JAK JAK Kinase CytokineReceptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P p-STAT (Dimer) STAT->STAT_P Nucleus Nucleus STAT_P->Nucleus Gene Gene Expression Nucleus->Gene Inhibitor JAK Inhibitor (Derived from Benzoxazine) Inhibitor->JAK Inhibition

References

In-Depth Technical Guide: Physicochemical Properties of 7-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available data on 7-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine, with a primary focus on its solubility characteristics. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this guide synthesizes information on the general solubility of benzoxazine derivatives, outlines a detailed experimental protocol for solubility determination, and discusses the potential biological relevance of this class of compounds. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study and development of novel benzoxazine-based molecules.

Introduction

This compound is a heterocyclic compound belonging to the benzoxazine class. Benzoxazine derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and versatile chemical properties. The 3,4-dihydro-2H-1,4-benzoxazine scaffold, in particular, is recognized as a privileged structure in drug discovery, with various analogs exhibiting anticancer, antimicrobial, and other therapeutic properties.[1]

A thorough understanding of the physicochemical properties of a compound, especially its solubility, is fundamental for its development and application. Solubility influences bioavailability, formulation, and the design of experimental assays. This guide addresses the current knowledge gap regarding the specific solubility of this compound.

Physicochemical Properties

Basic physicochemical information for this compound is summarized below.

PropertyValueReference
CAS Number 154264-95-6[2]
Molecular Formula C₉H₁₀BrNO[2]
Molecular Weight 228.09 g/mol [2]
IUPAC Name This compound[2]
Physical Form Solid[2]

Solubility Data

Table 1: Predicted Qualitative Solubility of this compound

SolventPredicted SolubilityRationale
WaterInsolubleThe molecule is largely nonpolar with a halogenated aromatic ring and a heterocyclic system, making it hydrophobic.
EthanolSolubleThe polar hydroxyl group of ethanol can interact with the heteroatoms in the benzoxazine ring, while the ethyl chain provides nonpolar character.
MethanolSolubleSimilar to ethanol, methanol is a polar protic solvent that can solvate the compound.
AcetoneSolubleA polar aprotic solvent that can effectively dissolve many organic compounds.
Dichloromethane (DCM)SolubleA common non-polar aprotic solvent for organic compounds.
ChloroformSolubleA common non-polar aprotic solvent for organic compounds.
Diethyl EtherSolubleA relatively nonpolar solvent suitable for dissolving many organic molecules.
TolueneSolubleA nonpolar aromatic solvent that should readily dissolve the compound.
HexaneSparingly Soluble to InsolubleA highly nonpolar solvent; solubility will depend on the overall polarity of the benzoxazine derivative.
Dimethyl Sulfoxide (DMSO)SolubleA highly polar aprotic solvent known for its ability to dissolve a wide range of organic compounds.

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for the qualitative and semi-quantitative determination of the solubility of a crystalline organic compound like this compound.[3][4][5]

Materials
  • This compound (solid)

  • Selected solvents (e.g., water, ethanol, acetone, dichloromethane, toluene, hexane, DMSO)

  • Small test tubes or vials

  • Vortex mixer

  • Analytical balance

  • Spatula

  • Pipettes

Experimental Workflow

The general workflow for determining qualitative solubility is depicted in the diagram below.

G Qualitative Solubility Testing Workflow start Start: Weigh a precise amount of the compound (e.g., 10 mg) add_solvent Add a small, measured volume of solvent (e.g., 0.1 mL) to the test tube start->add_solvent vortex Vortex the mixture for a set time (e.g., 1-2 minutes) add_solvent->vortex observe Visually inspect for dissolution vortex->observe soluble Soluble: The compound has completely dissolved observe->soluble Yes partially_soluble Partially Soluble: Some solid remains, but a significant amount has dissolved observe->partially_soluble Partially insoluble Insoluble: No apparent dissolution observe->insoluble No end End: Record the approximate solubility soluble->end add_more_solvent Add another increment of solvent partially_soluble->add_more_solvent insoluble->add_more_solvent add_more_solvent->vortex Repeat cycle

Caption: Workflow for the qualitative determination of solubility.

Detailed Methodology
  • Preparation: Accurately weigh a small amount of this compound (e.g., 10 mg) and place it into a clean, dry test tube.

  • Solvent Addition: Add a measured volume of the selected solvent (e.g., 1 mL) to the test tube.

  • Mixing: Vigorously agitate the mixture using a vortex mixer for a predetermined time (e.g., 1-2 minutes) to ensure thorough mixing.

  • Observation: Visually inspect the solution against a contrasting background to determine if the solid has dissolved completely.

  • Classification:

    • Soluble: If the solid completely dissolves, the compound is considered soluble in that solvent at the tested concentration.

    • Partially Soluble: If a portion of the solid dissolves but some remains undissolved, the compound is partially soluble.

    • Insoluble: If the solid does not appear to dissolve, the compound is considered insoluble.

  • Semi-Quantitative Estimation (Optional): For soluble compounds, the process can be repeated with increasing amounts of the solute in a fixed volume of solvent until saturation is reached. This provides a semi-quantitative measure of solubility (e.g., >100 mg/mL). For insoluble compounds, the amount of solvent can be incrementally increased to determine the volume required to dissolve the initial amount of solute.

Potential Biological Relevance

While no specific biological activity or signaling pathway has been reported for this compound, the broader class of 3,4-dihydro-2H-1,4-benzoxazine derivatives has been investigated for various pharmacological activities.

  • Anticancer Activity: Several studies have demonstrated the potential of 3,4-dihydro-2H-1,4-benzoxazine analogs as anticancer agents.[6] These compounds have been shown to exhibit cytotoxicity against various cancer cell lines. The proposed mechanisms of action for some derivatives include the inhibition of key cellular signaling pathways involved in cell proliferation and survival.[1]

  • Antimicrobial Activity: Derivatives of 1,4-benzoxazine have also shown promising antimicrobial properties, with activity against a range of bacteria and fungi.[7][8][9]

The presence of a bromine atom and a methyl group on the this compound scaffold may influence its biological activity and pharmacokinetic properties. Further research is warranted to elucidate the specific biological targets and mechanisms of action of this particular compound.

Synthesis Overview

A plausible synthetic route for this compound can be conceptualized based on established methods for benzoxazine synthesis. A common approach involves the Mannich-like condensation of a substituted phenol, a primary amine, and formaldehyde.[10][11][12]

G Plausible Synthesis Route reactant1 4-Bromophenol reaction Mannich Condensation reactant1->reaction reactant2 Methylamine reactant2->reaction reactant3 Formaldehyde reactant3->reaction product This compound reaction->product

Caption: A plausible synthetic pathway for the target compound.

Conclusion

This technical guide has consolidated the available information on this compound, with a particular emphasis on its solubility. While specific quantitative data remains elusive, a qualitative understanding of its solubility in various solvents has been presented based on the behavior of related benzoxazine derivatives. A detailed experimental protocol for determining solubility has been provided to aid researchers in their own investigations. Furthermore, the potential biological significance of this compound has been highlighted by examining the activities of the broader 3,4-dihydro-2H-1,4-benzoxazine class. This guide serves as a foundational resource to facilitate further research and development of this and related benzoxazine compounds.

References

Spectroscopic and Synthetic Profile of 7-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data and a plausible synthetic pathway for 7-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine. Due to the limited availability of direct experimental data for this specific compound in peer-reviewed literature, this guide presents a combination of predicted spectroscopic values derived from established principles and reported data for structurally analogous compounds. A feasible synthetic route is proposed, accompanied by a comprehensive, hypothetical experimental protocol for its synthesis and characterization. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of novel benzoxazine derivatives.

Introduction

The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a privileged heterocyclic motif present in a wide array of biologically active molecules and functional materials. Derivatives of this core structure have demonstrated a broad spectrum of pharmacological activities, making them attractive targets in drug discovery and development. The title compound, this compound (C₉H₁₀BrNO), is a halogenated derivative with potential for further chemical modification and exploration of its biological properties. This guide aims to provide a detailed, albeit predictive, spectroscopic and synthetic profile to facilitate further research on this compound.

Predicted Spectroscopic Data

The following spectroscopic data for this compound are predicted based on the analysis of structurally related compounds and established spectroscopic principles. These values should be considered as a guide for the interpretation of experimental data.

¹H NMR Spectroscopy (Predicted)

Solvent: CDCl₃, Frequency: 400 MHz

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~6.85d1HAr-H (H5)
~6.70dd1HAr-H (H6)
~6.65d1HAr-H (H8)
~4.25t2HO-CH₂ (H2)
~3.30t2HN-CH₂ (H3)
~2.90s3HN-CH₃

Rationale for Prediction: The chemical shifts are estimated based on the typical values for protons on a substituted benzene ring and the methylene groups of the benzoxazine ring system. The electron-donating character of the oxygen and nitrogen atoms will shield the aromatic protons, while the bromine atom will have a deshielding effect.

¹³C NMR Spectroscopy (Predicted)

Solvent: CDCl₃, Frequency: 100 MHz

Chemical Shift (δ, ppm)Assignment
~145.0C4a
~140.0C8a
~122.0C6
~118.0C8
~117.0C5
~110.0C7 (C-Br)
~64.0C2 (O-CH₂)
~49.0C3 (N-CH₂)
~40.0N-CH₃

Rationale for Prediction: The predicted chemical shifts are based on the analysis of similar benzoxazine structures. The carbon attached to the bromine (C7) is expected to be significantly downfield. The carbons attached to the heteroatoms (C4a, C8a, C2, C3) will also show characteristic shifts.

IR Spectroscopy (Predicted)
Wavenumber (cm⁻¹)IntensityAssignment
~2950-2850MediumC-H stretching (aliphatic)
~1600-1450StrongC=C stretching (aromatic)
~1250-1200StrongC-O-C asymmetric stretching
~1100-1050StrongC-N stretching
~850-800StrongC-H bending (aromatic, out-of-plane)
~600-500MediumC-Br stretching

Rationale for Prediction: The predicted IR absorption bands are based on the characteristic vibrational frequencies of the functional groups present in the molecule. The strong C-O-C and C-N stretching bands are characteristic of the benzoxazine ring.

Mass Spectrometry (Predicted)

The following predicted mass-to-charge ratios (m/z) for various adducts are sourced from PubChemLite.[1]

Adductm/z
[M+H]⁺228.00186
[M+Na]⁺249.98380
[M-H]⁻225.98730
[M+NH₄]⁺245.02840
[M+K]⁺265.95774
[M]⁺226.99403

Proposed Synthesis and Experimental Protocols

A plausible synthetic route to this compound involves the N-alkylation of 7-bromo-3,4-dihydro-2H-1,4-benzoxazine. A potential two-step synthesis is outlined below.

Synthesis of 7-bromo-3,4-dihydro-2H-1,4-benzoxazine (Intermediate)

Reaction Scheme:

4-Bromo-2-aminophenol + 1,2-Dibromoethane → 7-bromo-3,4-dihydro-2H-1,4-benzoxazine

Protocol:

  • To a solution of 4-bromo-2-aminophenol (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile, add a base like potassium carbonate (K₂CO₃, 2-3 equivalents).

  • To this suspension, add 1,2-dibromoethane (1.1-1.5 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux (80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 7-bromo-3,4-dihydro-2H-1,4-benzoxazine.

Synthesis of this compound (Final Product)

Reaction Scheme:

7-bromo-3,4-dihydro-2H-1,4-benzoxazine + Methyl iodide → this compound

Protocol:

  • Dissolve 7-bromo-3,4-dihydro-2H-1,4-benzoxazine (1 equivalent) in a polar aprotic solvent like DMF or tetrahydrofuran (THF).

  • Add a strong base such as sodium hydride (NaH, 1.1-1.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at 0 °C for 30-60 minutes.

  • Add methyl iodide (CH₃I, 1.1-1.5 equivalents) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the final product by column chromatography or recrystallization to yield this compound.

Experimental and Analytical Workflow

The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of the title compound.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis start Starting Materials (4-Bromo-2-aminophenol, 1,2-Dibromoethane, Methyl Iodide) reaction1 Step 1: Cyclization start->reaction1 intermediate Intermediate: 7-bromo-3,4-dihydro- 2H-1,4-benzoxazine reaction1->intermediate reaction2 Step 2: N-Methylation intermediate->reaction2 crude_product Crude Product reaction2->crude_product purification Purification (Column Chromatography/ Recrystallization) crude_product->purification final_product Final Product: 7-bromo-4-methyl-3,4-dihydro- 2H-1,4-benzoxazine purification->final_product nmr NMR Spectroscopy (¹H, ¹³C) final_product->nmr ir IR Spectroscopy ms Mass Spectrometry data_analysis Data Interpretation & Structure Confirmation nmr->data_analysis ir->data_analysis ms->data_analysis

Workflow for the synthesis and characterization of the target compound.

Conclusion

This technical guide provides a predictive yet comprehensive spectroscopic and synthetic profile of this compound. The tabulated predicted spectroscopic data serves as a valuable reference for researchers in identifying and characterizing this compound. The proposed synthetic pathway and detailed hypothetical protocol offer a practical starting point for its laboratory preparation. It is anticipated that this guide will be a useful resource for scientists and professionals in the fields of medicinal chemistry, materials science, and drug development.

References

An In-depth Technical Guide to 7-Bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine: Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and synthesis of the heterocyclic compound 7-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine. This document details its chemical properties, a plausible synthetic pathway derived from patent literature, and relevant characterization data.

Introduction

This compound is a substituted benzoxazine derivative. The benzoxazine ring system is a key structural motif in a variety of biologically active compounds, though specific pharmacological data for this particular compound is not extensively available in public literature. This guide aims to consolidate the known information regarding its synthesis and chemical identity.

Chemical Properties and Data

A summary of the key quantitative and qualitative data for this compound is presented in the table below for easy reference.

PropertyValueReference
Molecular Formula C₉H₁₀BrNO[1]
Molecular Weight 228.09 g/mol [1]
CAS Number 154264-95-6[1]
Appearance Solid[1]
Purity (Typical) ≥95%[2]
Storage Temperature Ambient[1]

Discovery

The specific historical "discovery" of this compound is not well-documented in readily available scientific literature. However, its appearance in the patent literature, such as CN112292377A, indicates its use as an intermediate in the synthesis of more complex molecules, in this case, OGA (O-GlcNAcase) inhibitor compounds.[3] The general synthesis of benzoxazines dates back to the mid-20th century, with various methods being developed since.[4]

Synthesis

While a specific peer-reviewed experimental protocol for the synthesis of this compound is not readily found, a plausible synthetic route can be inferred from related benzoxazine syntheses and information within patent literature. A common and effective method for the formation of the 3,4-dihydro-2H-1,4-benzoxazine core involves the reaction of a 2-aminophenol derivative with a suitable two-carbon electrophile, followed by N-alkylation.

Proposed Synthetic Pathway

A logical synthetic approach to this compound would likely involve a two-step process starting from 2-amino-4-bromophenol.

Synthesis_Pathway cluster_0 Step 1: Cyclization cluster_1 Step 2: N-Methylation 2-Amino-4-bromophenol 2-Amino-4-bromophenol Step1_Reaction + 2-Amino-4-bromophenol->Step1_Reaction 1,2-Dibromoethane 1,2-Dibromoethane 1,2-Dibromoethane->Step1_Reaction 7-Bromo-3,4-dihydro-2H-1,4-benzoxazine 7-Bromo-3,4-dihydro-2H-1,4-benzoxazine Step1_Reaction->7-Bromo-3,4-dihydro-2H-1,4-benzoxazine Base, Solvent Heat Intermediate 7-Bromo-3,4-dihydro-2H-1,4-benzoxazine Step2_Reaction + Intermediate->Step2_Reaction Methyl_iodide Methyl Iodide Methyl_iodide->Step2_Reaction Final_Product This compound Step2_Reaction->Final_Product Base, Solvent

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocols

The following are detailed, hypothetical experimental protocols based on general procedures for benzoxazine synthesis.

Step 1: Synthesis of 7-Bromo-3,4-dihydro-2H-1,4-benzoxazine

  • Reaction Setup: To a solution of 2-amino-4-bromophenol (1 equivalent) in a suitable high-boiling solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a base such as potassium carbonate (K₂CO₃, 2-3 equivalents).

  • Addition of Reagent: To the stirred suspension, add 1,2-dibromoethane (1.1-1.5 equivalents) dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 80-120 °C and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature, pour it into water, and extract with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of this compound

  • Reaction Setup: Dissolve the 7-bromo-3,4-dihydro-2H-1,4-benzoxazine (1 equivalent) from Step 1 in a polar aprotic solvent such as DMF or tetrahydrofuran (THF).

  • Addition of Base: Add a strong base, such as sodium hydride (NaH, 1.1-1.5 equivalents), portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Methylating Agent: After stirring for a short period, add methyl iodide (CH₃I, 1.1-1.5 equivalents) dropwise at 0 °C.

  • Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for several hours until TLC analysis indicates the consumption of the starting material.

  • Work-up and Purification: Carefully quench the reaction with water and extract the product with an organic solvent. The organic phase is washed, dried, and concentrated. The final product is then purified by column chromatography or recrystallization.

Characterization Data

While a specific publication with detailed spectral data for this compound is not available, typical characterization would involve the following analyses. The data presented in the table below is predicted or based on general knowledge of similar structures.

Analysis TechniqueExpected Observations
¹H NMR Aromatic protons in the range of δ 6.5-7.5 ppm. Methylene protons of the oxazine ring as two triplets around δ 3.5-4.5 ppm. A singlet for the N-methyl group around δ 2.8-3.2 ppm.
¹³C NMR Aromatic carbons in the range of δ 110-150 ppm. Methylene carbons of the oxazine ring around δ 40-70 ppm. N-methyl carbon around δ 30-40 ppm.
Mass Spectrometry (MS) The molecular ion peak [M]⁺ and/or [M+H]⁺ corresponding to the molecular weight of the compound (m/z ≈ 228 and 229 for the bromine isotopes). A characteristic isotopic pattern for a bromine-containing compound would be expected.
Infrared (IR) C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), C-N stretching, and C-O-C stretching vibrations.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the public scientific literature regarding the biological activity or the signaling pathways associated with this compound. As noted, its appearance in patent literature is as a chemical intermediate, suggesting its primary utility may be in the construction of more complex, potentially bioactive molecules.[3] The broader class of benzoxazines has been investigated for a range of pharmacological activities, but these cannot be directly extrapolated to this specific derivative without experimental validation.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Start Starting Materials (2-Amino-4-bromophenol, 1,2-Dibromoethane, Methyl Iodide) Cyclization Step 1: Cyclization Start->Cyclization N-Methylation Step 2: N-Methylation Cyclization->N-Methylation Crude_Product Crude Product N-Methylation->Crude_Product Purification Column Chromatography or Recrystallization Crude_Product->Purification Pure_Product Pure Product Purification->Pure_Product NMR NMR Spectroscopy (¹H, ¹³C) Pure_Product->NMR MS Mass Spectrometry Pure_Product->MS IR IR Spectroscopy Pure_Product->IR Purity_Analysis Purity Analysis (e.g., HPLC) Pure_Product->Purity_Analysis

Caption: General workflow from synthesis to characterization.

Conclusion

This technical guide has summarized the available information on this compound. While its formal "discovery" is not clearly defined, a plausible and detailed synthetic pathway has been proposed based on established benzoxazine chemistry and patent literature. The provided data tables and workflow diagrams offer a structured resource for researchers interested in this compound. Further investigation is required to elucidate its potential biological activities and to obtain detailed, experimentally verified characterization data.

References

Potential Biological Activity of 7-Bromo-4-Methyl-3,4-Dihydro-2H-1,4-Benzoxazine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,4-benzoxazine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anticonvulsant properties. This technical guide explores the potential biological activities of the specific, yet understudied, compound 7-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine . While direct experimental data for this compound is not publicly available, this document synthesizes findings from structurally related 7-halo and 4-alkyl substituted 1,4-benzoxazine derivatives to project its likely biological profile. This guide provides a comprehensive overview of potential therapeutic applications, plausible mechanisms of action, and detailed experimental protocols for future in-vitro and in-vivo evaluation. All quantitative data from analogous compounds are summarized for comparative analysis, and potential signaling pathways are visualized.

Introduction to the 1,4-Benzoxazine Scaffold

The 1,4-benzoxazine ring system, a fusion of a benzene ring and a 1,4-oxazine ring, serves as a versatile template for the design of novel therapeutic agents. The structural rigidity and synthetic tractability of this scaffold have allowed for extensive structure-activity relationship (SAR) studies, revealing that substitutions on both the aromatic ring and the heterocyclic portion can significantly modulate biological activity. Derivatives of 1,4-benzoxazine have been reported to possess a broad spectrum of pharmacological effects, including but not limited to, anticancer, antibacterial, antifungal, and anticonvulsant activities.[1]

Projected Biological Activities of this compound

Based on the biological evaluation of analogous compounds, this compound is hypothesized to exhibit potential in the following therapeutic areas:

Anticancer Activity

Numerous studies have highlighted the anticancer potential of 1,4-benzoxazine derivatives. The introduction of a halogen, such as bromine, at the 7-position of the benzoxazine ring is a common strategy in medicinal chemistry to enhance potency, potentially through increased lipophilicity and improved target binding.

One study on 7-nitro-2-aryl-4H-benzo[d][2][3]oxazin-4-ones demonstrated that substitutions on the benzoxazine core influence cytotoxic potential against HeLa cells.[4] While this study focused on a different isomer and oxidation state of the oxazine ring, it underscores the importance of substitution at the 7-position. Another study on 4-aryl-3,4-dihydro-2H-1,4-benzoxazines reported moderate to good potency against various cancer cell lines, with IC50 values in the micromolar range.[5] Although the 4-aryl substitution differs from the 4-methyl group of the target compound, these findings suggest that the 3,4-dihydro-2H-1,4-benzoxazine core is a viable scaffold for developing anticancer agents.

A closely related compound, ethyl 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-acetate, was identified as a potent topoisomerase I poison, significantly more active than the standard drug camptothecin.[1][6] This suggests a potential mechanism of action for halogenated and N-alkylated benzoxazines in cancer therapy.

Table 1: Anticancer Activity of Representative 1,4-Benzoxazine Derivatives

CompoundCancer Cell LineActivity MetricValue (µM)Reference
Molecule 14f (a 4-aryl-3,4-dihydro-2H-1,4-benzoxazine)PC-3 (Prostate)IC509.71[5]
Molecule 14f (a 4-aryl-3,4-dihydro-2H-1,4-benzoxazine)MDA-MB-231 (Breast)IC5012.9[5]
Molecule 14f (a 4-aryl-3,4-dihydro-2H-1,4-benzoxazine)MIA PaCa-2 (Pancreatic)IC509.58[5]
Molecule 14f (a 4-aryl-3,4-dihydro-2H-1,4-benzoxazine)U-87 MG (Glioblastoma)IC5016.2[5]
Ethyl 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-acetateHuman Topoisomerase IIC50 (poison)0.0006[1][6]
2-hydroxy-3,4-dihydro-2H-1,4-benzoxazin-3-oneHuman Topoisomerase IIC50 (catalytic inhibitor)8.34[1][6]
Antimicrobial Activity

The 1,4-benzoxazine scaffold is also a known pharmacophore in the development of antimicrobial agents. The presence of a halogen atom on the aromatic ring has been shown to be favorable for antibacterial and antifungal activity in various heterocyclic systems.

While specific data for this compound is unavailable, studies on other substituted benzoxazines indicate a high probability of antimicrobial properties. For instance, various 1,4-benzoxazin-3-one derivatives have demonstrated activity against a range of bacteria and fungi.[7] It is plausible that the target compound could interfere with essential bacterial processes, such as DNA replication, as has been suggested for other benzoxazine derivatives that inhibit topoisomerase activity.[8]

Table 2: Antimicrobial Activity of Representative 1,4-Benzoxazine Derivatives

Compound ClassMicroorganismActivity MetricValue (µg/mL)Reference
1,4-Benzoxazin-3-one derivativesGibberella zeaeEC5020.06 - 23.17[7]
1,4-Benzoxazin-3-one derivativesPellicularia sasakiiEC5026.66[7]
1,4-Benzoxazin-3-one derivativesPhytophthora infestansEC5015.37[7]
1,4-Benzoxazin-3-one derivativesCapsicum wiltEC5026.76[7]

Potential Mechanisms of Action and Signaling Pathways

Based on studies of related benzoxazine compounds, several mechanisms of action can be postulated for this compound.

Anticancer Mechanisms
  • Topoisomerase Inhibition: As demonstrated by the potent activity of a 6-chloro-4-methyl substituted benzoxazinone, inhibition of topoisomerase I is a highly probable mechanism.[1][6] Topoisomerases are crucial enzymes for DNA replication and repair, and their inhibition leads to cell cycle arrest and apoptosis.

  • Kinase Inhibition: Certain benzoxazine derivatives have been shown to act as kinase inhibitors.[9][10] For example, some have been found to inhibit the PI3K signaling pathway, which is critical for angiogenesis, a process essential for tumor growth and metastasis.[10]

  • Induction of Oxidative Stress: Some benzoxazine compounds have been reported to induce apoptosis in cancer cells by increasing the levels of reactive oxygen species (ROS).[11][12] Elevated ROS can lead to cellular damage and trigger programmed cell death.

anticancer_pathways cluster_0 Cellular Processes cluster_1 Potential Drug Targets cluster_2 Compound Action cluster_3 Cellular Outcomes DNA_Replication_Repair DNA Replication & Repair Angiogenesis Angiogenesis Cell_Survival Cell Survival Topoisomerase_I Topoisomerase I Topoisomerase_I->DNA_Replication_Repair Cell_Cycle_Arrest Cell Cycle Arrest Topoisomerase_I->Cell_Cycle_Arrest PI3K PI3K PI3K->Angiogenesis Inhibition_of_Metastasis Inhibition of Metastasis PI3K->Inhibition_of_Metastasis Redox_Homeostasis Redox Homeostasis Redox_Homeostasis->Cell_Survival Apoptosis Apoptosis Redox_Homeostasis->Apoptosis Increased ROS Benzoxazine 7-Bromo-4-methyl-3,4-dihydro- 2H-1,4-benzoxazine Benzoxazine->Topoisomerase_I Benzoxazine->PI3K Benzoxazine->Redox_Homeostasis Cell_Cycle_Arrest->Apoptosis

Caption: Potential anticancer mechanisms of action.
Antimicrobial Mechanisms

The primary antimicrobial mechanism for benzoxazine derivatives is thought to be the inhibition of bacterial DNA gyrase (a type II topoisomerase), which is essential for bacterial DNA replication. This would lead to bacterial cell death.

antimicrobial_pathway Benzoxazine 7-Bromo-4-methyl-3,4-dihydro- 2H-1,4-benzoxazine DNA_Gyrase Bacterial DNA Gyrase (Topoisomerase II) Benzoxazine->DNA_Gyrase Inhibition DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Essential for Bacterial_Cell_Death Bacterial Cell Death DNA_Replication->Bacterial_Cell_Death Inhibition leads to

Caption: Postulated antimicrobial mechanism of action.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the potential biological activities of this compound.

Synthesis of this compound

A plausible synthetic route, based on general methods for N-alkylated benzoxazines, is outlined below.

synthesis_workflow Start 2-Amino-4-bromophenol Step1 N-methylation (e.g., MeI, K2CO3, Acetone) Start->Step1 Intermediate1 2-(Methylamino)-4-bromophenol Step1->Intermediate1 Step2 Ring Closure (e.g., 1,2-Dibromoethane, K2CO3, PTC) Intermediate1->Step2 Product 7-Bromo-4-methyl-3,4-dihydro- 2H-1,4-benzoxazine Step2->Product

Caption: Proposed synthetic workflow.

Protocol:

  • N-Methylation: To a solution of 2-amino-4-bromophenol in a suitable solvent (e.g., acetone), add a base (e.g., potassium carbonate) and methyl iodide. Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Work-up and Purification: After completion, filter the reaction mixture and evaporate the solvent. The crude product, 2-(methylamino)-4-bromophenol, can be purified by column chromatography.

  • Ring Closure: Dissolve the purified N-methylated intermediate in a suitable solvent (e.g., acetone or DMF). Add a base (e.g., potassium carbonate), a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide, and 1,2-dibromoethane. Reflux the mixture for several hours until the reaction is complete.

  • Final Purification: After cooling, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The final product, this compound, can be purified by column chromatography.

In-Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[13]

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7, PC-3) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can then be determined.[14]

In-Vitro Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2][15]

Protocol:

  • Preparation of Compound Dilutions: Prepare a series of two-fold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation and Incubation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum). Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[3]

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound is currently lacking, the extensive research on the 1,4-benzoxazine scaffold provides a strong foundation for predicting its potential as a valuable lead compound in drug discovery. The presence of the 7-bromo and 4-methyl substituents suggests that this compound is a promising candidate for anticancer and antimicrobial screening.

Future research should focus on the synthesis and in-vitro evaluation of this specific compound against a panel of cancer cell lines and microbial strains. Mechanistic studies, such as topoisomerase and kinase inhibition assays, as well as the measurement of ROS production, will be crucial to elucidate its mode of action. The detailed protocols provided in this guide offer a clear roadmap for initiating these investigations. The findings from such studies will be instrumental in determining the therapeutic potential of this compound and guiding the design of more potent and selective analogs.

References

Literature Review: 7-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

7-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine is a substituted benzoxazine derivative. The benzoxazine ring system is a key pharmacophore in numerous biologically active compounds, exhibiting a wide range of activities including anticancer, antimicrobial, and anti-inflammatory properties. This review aims to consolidate the available scientific literature on this compound, focusing on its synthesis, chemical properties, and potential biological applications. Despite the interest in the broader benzoxazine class, specific experimental and biological data for this particular derivative remains limited in publicly accessible scientific literature. This guide presents the currently available information and outlines potential avenues for future research.

Chemical Properties and Data

General chemical information for this compound is available from various chemical suppliers. A summary of these properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 154264-95-6[1]
Molecular Formula C₉H₁₀BrNO[2]
Molecular Weight 228.09 g/mol
Appearance Solid[1]
Purity Typically ≥95%[3]
Storage Temperature Ambient Storage[1]
InChI Key MQMFOFZKZBLSAB-UHFFFAOYSA-N[1]
SMILES CN1CCOC2=C1C=C(Br)C=C2

Note: Some data, such as melting point and boiling point, are not consistently reported across public sources.

Synthesis

General Synthetic Approach: Reductive Cyclization

A common method for the synthesis of the 1,4-benzoxazine core involves the reaction of a suitably substituted 2-aminophenol with a two-carbon electrophile, followed by cyclization. For the target molecule, a potential synthetic workflow is outlined below.

G cluster_0 Plausible Synthetic Pathway A 4-Bromo-2-nitrophenol B Reaction with 2-chloro-N-methylethanamine A->B Nucleophilic substitution C 1-(4-Bromo-2-nitrophenoxy)-N-methylethanamine B->C D Reduction of nitro group C->D e.g., H2/Pd-C, SnCl2 E Intramolecular Cyclization D->E F This compound E->F

Caption: Plausible synthetic workflow for this compound.

Postulated Experimental Protocol

This is a generalized, theoretical protocol based on known benzoxazine syntheses and has not been experimentally validated for this specific compound.

Step 1: N-alkylation of 4-bromo-2-nitrophenol. To a solution of 4-bromo-2-nitrophenol in a suitable polar aprotic solvent (e.g., acetone, DMF), a base such as potassium carbonate is added. 2-chloro-N-methylethanamine hydrochloride is then added, and the mixture is heated to reflux for several hours. The reaction progress is monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure. The crude product, 1-(4-bromo-2-nitrophenoxy)-N-methylethanamine, is then purified, typically by column chromatography.

Step 2: Reductive cyclization. The intermediate from Step 1 is dissolved in a suitable solvent like methanol or ethanol. A reducing agent, such as palladium on carbon (Pd/C) under a hydrogen atmosphere or tin(II) chloride in acidic media, is added. The reduction of the nitro group to an amine is followed by spontaneous or acid-catalyzed intramolecular cyclization to form the dihydrobenzoxazine ring. Upon completion of the reaction, the catalyst is filtered off, and the solvent is evaporated. The final product, this compound, is purified by recrystallization or column chromatography.

Spectroscopic Data

Detailed and authenticated spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) for this compound are not available in peer-reviewed journals. Commercial suppliers may hold this data, but it is not publicly disseminated.

Table 2: Predicted Spectroscopic Data

Data TypePredicted Values
¹H NMR Chemical shifts for aromatic protons are expected in the range of δ 6.5-7.5 ppm. The N-methyl protons would likely appear as a singlet around δ 2.8-3.0 ppm. The two methylene groups of the oxazine ring would show signals between δ 3.0-4.5 ppm.
¹³C NMR Aromatic carbons are expected in the region of δ 110-150 ppm. The N-methyl carbon would be around δ 35-40 ppm, and the methylene carbons of the oxazine ring would appear between δ 45-70 ppm.
Mass Spec. The monoisotopic mass is calculated to be 226.9946 g/mol . The mass spectrum would show a characteristic isotopic pattern for a bromine-containing compound (approximately 1:1 ratio for M and M+2 peaks). Predicted collision cross-section values for various adducts are available in public databases.[2]

Biological Activity and Potential Applications

There is no specific published research on the biological activity of this compound. However, the broader class of 1,4-benzoxazine derivatives has been extensively studied and shown to possess a wide array of pharmacological properties.[4] This suggests that the title compound could be a valuable scaffold for medicinal chemistry research.

Potential as an Anticancer Agent

Numerous 1,4-benzoxazine derivatives have demonstrated significant anti-proliferative activity against various cancer cell lines.[4] The mechanism of action often involves the induction of apoptosis or inhibition of key signaling pathways involved in cancer progression. The presence of a bromine atom at the 7-position could influence the lipophilicity and electronic properties of the molecule, potentially enhancing its interaction with biological targets.

Potential as an Antimicrobial Agent

The benzoxazine scaffold is also a known pharmacophore in the development of antimicrobial agents. Derivatives have shown activity against a range of bacteria and fungi. Future studies could explore the minimum inhibitory concentration (MIC) of this compound against various pathogenic strains.

G cluster_1 Potential Biological Screening Workflow Start 7-bromo-4-methyl-3,4-dihydro- 2H-1,4-benzoxazine Screening In vitro Biological Screening Start->Screening Anticancer Anticancer Assays (e.g., MTT, Apoptosis assays) Screening->Anticancer Antimicrobial Antimicrobial Assays (e.g., MIC, MBC) Screening->Antimicrobial Hit Identification of Biological 'Hit' Anticancer->Hit Antimicrobial->Hit Lead_Opt Lead Optimization (Structure-Activity Relationship Studies) Hit->Lead_Opt Preclinical Preclinical Development Lead_Opt->Preclinical

References

An In-depth Technical Guide to Derivatives of 7-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This technical guide focuses on the derivatives of 7-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine, a specific analogue with potential for further development in various therapeutic areas. While specific research on this exact molecule is limited in publicly available literature, this guide extrapolates from closely related structures to provide a comprehensive overview of its potential synthesis, biological activities, and relevant experimental protocols. The presence of a bromine atom at the 7-position and a methyl group at the 4-position offers unique electronic and steric properties that can influence its pharmacological profile.

Synthesis and Characterization

Proposed Synthetic Pathway

The proposed synthesis is a two-step process starting from the commercially available 2-amino-4-bromophenol. The first step involves the formation of the benzoxazine ring, followed by N-methylation.

Synthetic Pathway A 2-Amino-4-bromophenol C 7-Bromo-3,4-dihydro-2H-1,4-benzoxazine A->C K2CO3, Acetone, Reflux B 1,2-Dibromoethane E This compound C->E NaH, THF D Methyl iodide

Caption: Proposed synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 7-Bromo-3,4-dihydro-2H-1,4-benzoxazine

  • Reaction Setup: To a solution of 2-amino-4-bromophenol (1 equivalent) in acetone, add potassium carbonate (2.5 equivalents) and 1,2-dibromoethane (1.2 equivalents).

  • Reaction Conditions: The reaction mixture is heated to reflux and stirred for 24-48 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford 7-bromo-3,4-dihydro-2H-1,4-benzoxazine.

Step 2: Synthesis of this compound

  • Reaction Setup: To a solution of 7-bromo-3,4-dihydro-2H-1,4-benzoxazine (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) is added portion-wise at 0 °C.

  • Reaction Conditions: The mixture is stirred at 0 °C for 30 minutes, after which methyl iodide (1.5 equivalents) is added dropwise. The reaction is then allowed to warm to room temperature and stirred for 12-24 hours. Reaction progress is monitored by TLC.

  • Work-up and Purification: Upon completion, the reaction is carefully quenched with saturated aqueous ammonium chloride solution. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield this compound.

Characterization Data of a Related Compound

While specific data for the target compound is not published, the following table includes characterization data for a structurally similar compound, 7-methoxy-3-(4-methoxyphenyl)-3,4-dihydro-2H-benzo[b][1][2]oxazine, to provide an example of expected analytical results.

Compound Yield Melting Point (°C) ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) ¹³C NMR (101 MHz, DMSO-d₆) δ (ppm) HRMS (+ESI)
7-Methoxy-3-(4-methoxyphenyl)-3,4-dihydro-2H-benzo[b][1][2]oxazine60%147-1497.39–7.30 (m, 2H), 6.98–6.90 (m, 2H), 6.69–6.56 (m, 1H), 6.40–6.31 (m, 2H), 5.74 (t, J = 1.8 Hz, 1H), 4.31 (dt, J = 8.1, 2.3 Hz, 1H), 4.16 (ddd, J = 10.4, 2.9, 1.8 Hz, 1H), 3.84 (dd, J = 10.4, 8.2 Hz, 1H), 3.75 (s, 3H), 3.63 (s, 3H)158.84, 151.65, 143.40, 131.91, 128.65, 128.31, 115.65, 113.79, 106.70, 102.11, 70.51, 55.27, 55.11, 52.33Found m/z 272.12811, [M + H]⁺. C₁₆H₁₈NO₃ [272.12867]

Potential Biological Activities and Signaling Pathways

Derivatives of 1,4-benzoxazine have been investigated for a multitude of biological activities. The introduction of a bromine atom can enhance potency and modulate pharmacokinetic properties through halogen bonding interactions with biological targets.

Anticancer Activity

Numerous 1,4-benzoxazine derivatives have demonstrated promising anticancer properties. For instance, certain derivatives have been shown to induce apoptosis in breast cancer cells.

Table 1: Anticancer Activity of Representative 1,4-Benzoxazine Derivatives

Compound Cancer Cell Line Activity (IC₅₀ µM) Reference
7-substituted-4-((1-aryl-1H-1,2,3-triazol-4-yl)methyl)-2H-benzo[b][1][2]oxazin-3(4H)-one (5b)MCF-7 (Breast)Near cisplatin[1]
7-substituted-4-((1-aryl-1H-1,2,3-triazol-4-yl)methyl)-2H-benzo[b][1][2]oxazin-3(4H)-one (5c)HeLa (Cervical)Near cisplatin[1]
4-Aryl-3,4-dihydro-2H-1,4-benzoxazine (14f)PC-3 (Prostate)7.84[3]
4-Aryl-3,4-dihydro-2H-1,4-benzoxazine (14f)MDA-MB-231 (Breast)10.5[3]

Signaling Pathway: Apoptosis Induction in Cancer Cells

Apoptosis Pathway cluster_cell Cancer Cell Benzoxazine 7-Bromo-4-methyl-3,4-dihydro- 2H-1,4-benzoxazine Derivative Target Cellular Target (e.g., Kinase, DNA) Benzoxazine->Target Binding/Inhibition Caspase_Cascade Caspase Cascade Activation Target->Caspase_Cascade Signal Transduction Apoptosis Apoptosis Caspase_Cascade->Apoptosis Biological Evaluation Workflow Start Synthesized Compound Purity Purity and Structural Confirmation (NMR, HRMS, etc.) Start->Purity In_Vitro In Vitro Screening (e.g., Cytotoxicity, Antimicrobial assays) Purity->In_Vitro Hit_ID Hit Identification In_Vitro->Hit_ID Lead_Opt Lead Optimization (SAR studies) Hit_ID->Lead_Opt Active In_Vivo In Vivo Studies (Animal Models) Hit_ID->In_Vivo Potent & Selective Lead_Opt->In_Vitro Preclinical Preclinical Development In_Vivo->Preclinical

References

physical and chemical characteristics of 7-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological characteristics of the heterocyclic compound 7-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine. While specific experimental data for this particular molecule is limited in publicly available literature, this guide synthesizes general knowledge of 1,4-benzoxazine derivatives to offer valuable insights for research and development.

Core Chemical and Physical Characteristics

This compound is a solid compound with a defined molecular structure. Key identifying and physical data are summarized in the table below.

PropertyValueSource
Molecular Formula C₉H₁₀BrNO[PubChemLite]
Molecular Weight 228.09 g/mol [2a biotech]
IUPAC Name This compound[Fluorochem]
CAS Number 154264-95-6[Fluorochem]
Physical Form Solid[Fluorochem]
Melting Point 47 °C[Guidechem]
Purity Typically available at 97% or 98%[Nanjing Chemlin Chemical Co., Ltd.], [Fluorochem]
Storage Temperature Ambient[Fluorochem]

Predicted Data:

PropertyValueSource
XlogP 2.5[PubChemLite]

Spectroscopic and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Expected signals would include aromatic protons on the benzene ring, with shifts influenced by the bromine and oxygen/nitrogen substituents. Methylene protons of the oxazine ring would likely appear as distinct signals, and a singlet corresponding to the N-methyl group would be present.

  • ¹³C NMR: The spectrum would show distinct signals for the aromatic carbons, the methylene carbons of the oxazine ring, and the N-methyl carbon. The carbon attached to the bromine atom would exhibit a characteristic shift.

Mass Spectrometry (MS): The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound. PubChemLite provides predicted collision cross-section data for various adducts, which can be useful in mass spectrometry-based structural elucidation [PubChemLite].

Infrared (IR) Spectroscopy: Characteristic IR absorption bands would include C-H stretching from the aromatic and aliphatic portions of the molecule, C-N stretching, C-O-C ether stretching, and aromatic C=C bending vibrations.

Synthesis and Purification Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly detailed in the surveyed literature. However, a general and widely applicable method for the synthesis of N-substituted 3,4-dihydro-2H-1,4-benzoxazines involves a two-step sequence starting from commercially available benzoxazoles [synthesis and reactions of 3,4-dihydro-2h-1,4-benzoxazine derivatives].

General Synthetic Workflow

The following diagram illustrates a plausible synthetic pathway for N-alkylated 3,4-dihydro-2H-1,4-benzoxazines.

G start Commercially Available Benzoxazole Derivative step1 Reduction (e.g., NaBH4, Acetic Acid) start->step1 intermediate N-Alkylated o-Aminophenol step1->intermediate step2 Ring Closure (e.g., 1,2-Dibromoethane, Phase Transfer Catalyst) intermediate->step2 product N-Alkylated 3,4-dihydro-2H-1,4-benzoxazine step2->product

General Synthetic Workflow for N-Alkylated 1,4-Benzoxazines.
Detailed Experimental Steps (Hypothetical Protocol)

Step 1: Reduction of a Substituted Benzoxazole

  • To a solution of the appropriate substituted benzoxazole in a suitable solvent (e.g., tetrahydrofuran), add sodium borohydride.

  • Slowly add a catalytic amount of acetic acid. The reaction should be monitored for foaming [synthesis and reactions of 3,4-dihydro-2h-1,4-benzoxazine derivatives].

  • After the reaction is complete (monitored by TLC), quench the reaction with a saturated ammonium chloride solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to yield the crude N-alkylated o-aminophenol, which can often be used in the next step without further purification [synthesis and reactions of 3,4-dihydro-2h-1,4-benzoxazine derivatives].

Step 2: Ring Closure to Form the 1,4-Benzoxazine Ring

  • To a mixture of the crude N-alkylated o-aminophenol in a solvent such as acetone, add 1,2-dibromoethane and a phase transfer catalyst (e.g., Aliquat 336) [synthesis and reactions of 3,4-dihydro-2h-1,4-benzoxazine derivatives].

  • Add an aqueous solution of a base, such as potassium carbonate.

  • Reflux the resulting mixture for an extended period (e.g., 3 days), monitoring the reaction by TLC [synthesis and reactions of 3,4-dihydro-2h-1,4-benzoxazine derivatives].

  • After completion, remove the acetone under reduced pressure.

  • Pour the residue into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine and dry over anhydrous magnesium sulfate.

  • Remove the solvent to obtain the crude product [synthesis and reactions of 3,4-dihydro-2h-1,4-benzoxazine derivatives].

Purification

Purification of the final product is typically achieved through silica gel column chromatography. The choice of eluent would be determined by the polarity of the product and any byproducts. A common solvent system for compounds of this nature is a mixture of ethyl acetate and hexane [synthesis and reactions of 3,4-dihydro-2h-1,4-benzoxazine derivatives]. Further purification may be possible through distillation under reduced pressure [synthesis and reactions of 3,4-dihydro-2h-1,4-benzoxazine derivatives].

Potential Biological Activities and Mechanisms of Action

While no specific biological activity has been reported for this compound, the broader class of 1,4-benzoxazine derivatives has demonstrated a wide range of pharmacological properties, suggesting potential avenues for investigation for this specific molecule.

General Biological Activities of 1,4-Benzoxazine Derivatives
  • Antimicrobial Activity: Many 1,4-benzoxazine derivatives have shown promising activity against various bacterial and fungal strains [1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation, Some of biologically active 1,4-benzoxazine derivatives]. The mechanism of action for some of these compounds involves the inhibition of DNA gyrase, a crucial enzyme in bacterial DNA replication [1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation].

  • Anticancer Activity: Several studies have reported the antiproliferative effects of 1,4-benzoxazine derivatives against various cancer cell lines [Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines]. The proposed mechanisms are diverse and can include the inhibition of kinases such as GSK3, p38 MAPK, and cyclin-dependent kinases (CDKs) [Identification of novel 1,4-benzoxazine compounds that are protective in tissue culture and in vivo models of neurodegeneration].

  • Neuroprotective Activity: Certain 1,4-benzoxazine derivatives have been identified as potent neuroprotective agents in models of neurodegeneration [Novel 2-alkylamino-1,4-benzoxazine derivatives as potent neuroprotective agents: structure-activity relationship studies, Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants]. Their protective effects are often attributed to their antioxidant properties and their ability to inhibit key signaling pathways involved in neuronal cell death.

Hypothetical Signaling Pathway Inhibition

Based on the known activities of other 1,4-benzoxazine derivatives, a potential mechanism of action for this compound in a neuroprotective or anticancer context could involve the inhibition of key cellular kinases. The following diagram illustrates a simplified, hypothetical signaling pathway that could be targeted.

G cluster_extracellular Extracellular cluster_intracellular Intracellular Stress Cellular Stress (e.g., Oxidative Stress, DNA Damage) p38_MAPK p38 MAPK Stress->p38_MAPK GSK3 GSK3 Stress->GSK3 CDKs CDKs Stress->CDKs Apoptosis Apoptosis / Cell Cycle Arrest p38_MAPK->Apoptosis GSK3->Apoptosis CDKs->Apoptosis Benzoxazine 7-bromo-4-methyl-3,4-dihydro- 2H-1,4-benzoxazine Benzoxazine->p38_MAPK Benzoxazine->GSK3 Benzoxazine->CDKs

Hypothetical Kinase Inhibition Pathway.

Experimental Workflow for Biological Evaluation

To assess the potential biological activities of this compound, a structured experimental workflow is essential. The following diagram outlines a general approach for screening and characterizing its bioactivity.

G cluster_screening Initial Screening cluster_characterization Mechanism of Action Studies Compound 7-bromo-4-methyl-3,4-dihydro- 2H-1,4-benzoxazine Cell_Lines Panel of Cell Lines (e.g., Cancer, Neuronal, Microbial) Compound->Cell_Lines Viability_Assay Cell Viability/Proliferation Assay (e.g., MTT, AlamarBlue) Cell_Lines->Viability_Assay Dose_Response Dose-Response Analysis (IC50/EC50 Determination) Viability_Assay->Dose_Response If Active Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot, Kinase Assays) Dose_Response->Pathway_Analysis Target_ID Target Identification (e.g., Proteomics, Genetic Screens) Pathway_Analysis->Target_ID

General Workflow for Biological Evaluation.

Safety Information

This compound is classified with the signal word "Warning" and is associated with the following hazard statements [Fluorochem]:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a heterocyclic compound with potential for further investigation in drug discovery and materials science. While specific experimental data for this molecule is sparse, the known chemical properties and the broad biological activities of the 1,4-benzoxazine class of compounds provide a strong rationale for its synthesis and evaluation. This guide serves as a foundational resource for researchers interested in exploring the characteristics and potential applications of this and related compounds. Further experimental work is necessary to fully elucidate its physical, chemical, and biological profile.

Methodological & Application

Application Notes and Protocols: Synthesis of 7-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,4-benzoxazine core is a significant heterocyclic motif present in numerous biologically active compounds and pharmaceutical agents. The specific substitution pattern of 7-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine makes it an interesting target for medicinal chemistry and drug discovery programs. The bromine atom at the 7-position provides a handle for further functionalization via cross-coupling reactions, while the N-methyl group can influence the compound's physicochemical properties and biological interactions. This document outlines a detailed, multi-step protocol for the proposed synthesis of this target compound, starting from commercially available 2-amino-4-bromophenol.

Proposed Synthetic Pathway

The proposed synthesis involves a four-step sequence:

  • N-Acylation: Protection of the amino group of 2-amino-4-bromophenol via reaction with chloroacetyl chloride.

  • Intramolecular Cyclization: Base-mediated intramolecular Williamson ether synthesis to form the benzoxazinone ring.

  • Lactam Reduction: Reduction of the cyclic amide (lactam) to the corresponding cyclic amine.

  • N-Methylation: Introduction of the methyl group onto the nitrogen atom of the benzoxazine ring.

Experimental Protocols

Step 1: Synthesis of 2-chloro-N-(5-bromo-2-hydroxyphenyl)acetamide (Intermediate 1)

  • Reagent Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-amino-4-bromophenol (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.

  • Reaction: Add a base, such as triethylamine (1.1 eq.) or pyridine (1.1 eq.), to the solution. Slowly add a solution of chloroacetyl chloride (1.1 eq.) in the same solvent dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure 2-chloro-N-(5-bromo-2-hydroxyphenyl)acetamide.

Step 2: Synthesis of 7-bromo-2H-1,4-benzoxazin-3(4H)-one (Intermediate 2)

  • Reaction Setup: In a round-bottom flask, dissolve the product from Step 1 (Intermediate 1, 1.0 eq.) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.

  • Base Addition: Add a base such as potassium carbonate (K₂CO₃, 2.0 eq.) or sodium hydride (NaH, 1.2 eq., use with extreme caution).

  • Reaction: Heat the mixture to 80-100 °C and stir for 6-12 hours. Monitor the formation of the cyclized product by TLC.

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-water. If a precipitate forms, collect it by filtration. If not, extract the aqueous mixture with ethyl acetate.

  • Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain 7-bromo-2H-1,4-benzoxazin-3(4H)-one.

Step 3: Synthesis of 7-bromo-3,4-dihydro-2H-1,4-benzoxazine (Intermediate 3)

  • Reagent Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, prepare a suspension of a reducing agent such as lithium aluminum hydride (LiAlH₄, 3.0-4.0 eq.) in anhydrous THF. Cool the suspension to 0 °C.

  • Addition of Lactam: Slowly add a solution of the lactam from Step 2 (Intermediate 2, 1.0 eq.) in anhydrous THF to the LiAlH₄ suspension.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-8 hours.

  • Quenching (Fieser workup): Cool the reaction mixture to 0 °C and cautiously quench by the sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams.

  • Purification: A granular precipitate should form. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate. Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 4: Synthesis of this compound (Target Compound)

  • Reaction Setup: Dissolve the secondary amine from Step 3 (Intermediate 3, 1.0 eq.) in a suitable solvent like THF or acetonitrile.

  • Reagents Addition: Add a base such as potassium carbonate (2.0 eq.) followed by a methylating agent like methyl iodide (CH₃I, 1.2 eq.) or dimethyl sulfate ((CH₃)₂SO₄, 1.2 eq., use with extreme caution as it is highly toxic).

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Work-up: Filter off the base and concentrate the filtrate. Dissolve the residue in ethyl acetate and wash with water and brine.

  • Final Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the final product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield pure this compound.

Data Presentation

The following table should be used to record experimental data for the synthesis.

StepIntermediate/ProductStarting Material (mass, mol)Reagents (mass/vol, mol)Solvent (vol)Yield (mass, %)Melting Point (°C)Purity (e.g., HPLC, NMR)
12-chloro-N-(5-bromo-2-hydroxyphenyl)acetamide2-amino-4-bromophenolChloroacetyl chloride, TriethylamineDCM
27-bromo-2H-1,4-benzoxazin-3(4H)-oneIntermediate 1Potassium carbonateDMF
37-bromo-3,4-dihydro-2H-1,4-benzoxazineIntermediate 2Lithium aluminum hydrideTHF
4This compoundIntermediate 3Methyl iodide, Potassium carbonateTHF

Visualization of Synthetic Workflow

The following diagram illustrates the proposed multi-step synthesis of this compound.

Synthesis_Workflow Start 2-amino-4-bromophenol Int1 Intermediate 1 (N-acylated) Start->Int1 Step 1: N-Acylation (Chloroacetyl chloride, Base) Int2 Intermediate 2 (Benzoxazinone) Int1->Int2 Step 2: Cyclization (Base, Heat) Int3 Intermediate 3 (Cyclic Amine) Int2->Int3 Step 3: Reduction (LiAlH₄) Product Target Compound (this compound) Int3->Product Step 4: N-Methylation (CH₃I, Base)

Caption: Proposed synthetic workflow for this compound.

Application Note: A Detailed Reaction Mechanism for the Formation of 7-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

7-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine is a heterocyclic compound of interest in medicinal chemistry and materials science due to the prevalence of the benzoxazine core in various biologically active molecules and functional polymers. Understanding the reaction mechanism for its synthesis is crucial for process optimization, yield improvement, and the development of novel derivatives. This document outlines a probable synthetic route and the detailed mechanism for the formation of this target compound, based on established methods for the synthesis of related 3,4-dihydro-2H-1,4-benzoxazine derivatives.

The proposed synthesis involves a two-step process:

  • Cyclization: Formation of the 7-bromo-3,4-dihydro-2H-1,4-benzoxazine intermediate via the reaction of 2-amino-4-bromophenol with 1,2-dibromoethane.

  • N-Methylation: Subsequent methylation of the secondary amine in the benzoxazine ring to yield the final product.

Proposed Reaction Mechanism

The overall reaction can be depicted as follows:

Step 1: Synthesis of 7-bromo-3,4-dihydro-2H-1,4-benzoxazine

The initial step involves the formation of the benzoxazine ring. This is typically achieved through the reaction of a substituted 2-aminophenol with a 1,2-dihaloethane. In this case, 2-amino-4-bromophenol serves as the starting material to introduce the bromo-substituent at the 7-position.

The mechanism proceeds via two successive nucleophilic substitution reactions:

  • O-Alkylation: The phenoxide, formed by the deprotonation of the hydroxyl group of 2-amino-4-bromophenol by a base (e.g., potassium carbonate), acts as a nucleophile and attacks one of the carbon atoms of 1,2-dibromoethane, displacing a bromide ion. This results in an intermediate where the oxygen is attached to a bromoethyl group.

  • Intramolecular N-Alkylation (Cyclization): The amino group of the intermediate then acts as an intramolecular nucleophile, attacking the carbon atom bonded to the remaining bromine. This second nucleophilic substitution closes the ring to form the 3,4-dihydro-2H-1,4-benzoxazine structure.

Step 2: N-Methylation of 7-bromo-3,4-dihydro-2H-1,4-benzoxazine

The second step is the N-alkylation of the secondary amine within the newly formed benzoxazine ring. This is a standard procedure to introduce the methyl group at the N-4 position.

  • Deprotonation: A base (e.g., sodium hydride) deprotonates the secondary amine of 7-bromo-3,4-dihydro-2H-1,4-benzoxazine to form a more nucleophilic amide anion.

  • Nucleophilic Attack: The amide anion then attacks a methylating agent, such as methyl iodide, in a nucleophilic substitution reaction, displacing the iodide ion and forming the final product, this compound.

Experimental Protocols

The following are detailed, representative protocols for the synthesis. Note: These are generalized procedures and may require optimization for specific laboratory conditions and desired yields.

Protocol 1: Synthesis of 7-bromo-3,4-dihydro-2H-1,4-benzoxazine

Parameter Value/Description
Starting Materials 2-amino-4-bromophenol, 1,2-dibromoethane, Potassium carbonate (K₂CO₃)
Solvent Acetone or Dimethylformamide (DMF)
Reaction Temperature Reflux
Reaction Time 24-48 hours (monitor by TLC)

Procedure:

  • To a solution of 2-amino-4-bromophenol (1 equivalent) in acetone, add anhydrous potassium carbonate (2.5 equivalents).

  • Add 1,2-dibromoethane (1.2 equivalents) to the mixture.

  • Heat the reaction mixture to reflux and stir for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to obtain pure 7-bromo-3,4-dihydro-2H-1,4-benzoxazine.

Protocol 2: Synthesis of this compound

Parameter Value/Description
Starting Materials 7-bromo-3,4-dihydro-2H-1,4-benzoxazine, Sodium hydride (NaH), Methyl iodide (CH₃I)
Solvent Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
Reaction Temperature 0 °C to room temperature
Reaction Time 2-4 hours (monitor by TLC)

Procedure:

  • Dissolve 7-bromo-3,4-dihydro-2H-1,4-benzoxazine (1 equivalent) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) portion-wise to the solution. Stir the mixture at 0 °C for 30 minutes.

  • Add methyl iodide (1.2 equivalents) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate) to yield this compound.

Visualizations

Reaction_Mechanism cluster_step1 Step 1: Cyclization cluster_step2 Step 2: N-Methylation start1 2-Amino-4-bromophenol + 1,2-Dibromoethane intermediate1 O-Alkylated Intermediate start1->intermediate1 O-Alkylation (Base, e.g., K₂CO₃) product1 7-Bromo-3,4-dihydro-2H-1,4-benzoxazine intermediate1->product1 Intramolecular N-Alkylation (Cyclization) start2 7-Bromo-3,4-dihydro-2H-1,4-benzoxazine intermediate2 Amide Anion start2->intermediate2 Deprotonation (Base, e.g., NaH) final_product This compound intermediate2->final_product Nucleophilic Attack (CH₃I)

Caption: Proposed two-step reaction pathway for the synthesis.

Data Summary

As this application note describes a generalized, plausible mechanism, specific quantitative data such as yields, reaction kinetics, and spectroscopic data would need to be determined experimentally. Researchers are encouraged to use the provided protocols as a starting point and optimize the reaction conditions to achieve the desired outcomes. Key parameters for optimization include the choice of base, solvent, reaction temperature, and purification method.

Disclaimer: The protocols provided are for informational purposes and should be performed by qualified personnel in a properly equipped laboratory, following all appropriate safety precautions.

Application Notes and Protocols for the Purification of 7-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the purification of 7-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine. The following methods are designed to address common impurities encountered during the synthesis of benzoxazine derivatives, ensuring high-purity material suitable for further research and development.

Introduction to Purification Strategies

The synthesis of this compound can result in a crude product containing unreacted starting materials, such as the parent phenol, and by-products like oligomers. A multi-step purification strategy is often necessary to achieve high purity. The choice of technique depends on the nature of the impurities and the desired final purity of the compound. The most common and effective methods for purifying benzoxazine derivatives include liquid-liquid extraction (base wash), column chromatography, and recrystallization.

Pre-Purification Analysis: Thin-Layer Chromatography (TLC)

Before commencing purification, it is crucial to analyze the crude product using Thin-Layer Chromatography (TLC). This will help in identifying the number of components and in optimizing the solvent system for column chromatography.

Protocol for TLC Analysis:

  • Prepare the TLC Plate: Use a silica gel 60 F254 TLC plate.

  • Prepare the Eluent: A common starting eluent is a mixture of hexanes and ethyl acetate. A 3:1 (v/v) ratio of hexanes to ethyl acetate is a good starting point for benzoxazine derivatives.[1]

  • Spot the Sample: Dissolve a small amount of the crude product in a suitable solvent like dichloromethane or ethyl acetate and spot it onto the TLC plate.

  • Develop the Plate: Place the TLC plate in a developing chamber containing the eluent.

  • Visualize the Spots: After the solvent front has reached the top of the plate, remove it and visualize the spots under UV light (254 nm).

  • Troubleshooting: If the compound streaks, it may indicate strong interaction with the acidic silica gel. Adding a small amount (1-3%) of a basic modifier like triethylamine to the eluent can help in obtaining sharper spots.[2]

Purification Protocols

Protocol 1: Aqueous Base Wash for Removal of Acidic Impurities

This protocol is designed to remove unreacted phenolic starting materials from the crude product.[2]

Methodology:

  • Dissolution: Dissolve the crude this compound product in a water-immiscible organic solvent such as ethyl acetate or chloroform in a separatory funnel.

  • Base Wash: Add an equal volume of a 1N sodium hydroxide (NaOH) solution to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, venting periodically.[3] This converts the acidic phenol into its water-soluble sodium salt, which partitions into the aqueous layer.[2]

  • Layer Separation: Allow the layers to separate. Drain and discard the lower aqueous layer.

  • Water Wash: Wash the remaining organic layer with an equal volume of deionized water to remove any residual NaOH. Repeat this water wash two more times.[2]

  • Drying and Concentration: Transfer the organic layer to a flask and dry it over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[3]

  • Filtration and Evaporation: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to yield the washed product.

Diagram of the Aqueous Base Wash Workflow

G Aqueous Base Wash Workflow A Dissolve Crude Product in Ethyl Acetate B Add 1N NaOH Solution A->B C Shake and Vent Separatory Funnel B->C D Separate Aqueous and Organic Layers C->D E Wash Organic Layer with Deionized Water D->E F Dry Organic Layer (e.g., Na2SO4) E->F G Filter and Concentrate F->G H Purified Product G->H G Column Chromatography Workflow A Prepare Silica Gel Slurry B Pack Column A->B C Load Crude Sample B->C D Elute with Solvent Gradient (e.g., Hexanes/Ethyl Acetate) C->D E Collect Fractions D->E F Analyze Fractions by TLC E->F G Combine Pure Fractions F->G H Evaporate Solvent G->H I Highly Purified Product H->I

References

Application Note: FT-IR Analysis of 7-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the structural characterization of 7-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine using Fourier Transform Infrared (FT-IR) spectroscopy. It includes procedures for sample preparation, data acquisition, and a summary of expected characteristic absorption bands for functional group identification.

Introduction

This compound is a heterocyclic compound with potential applications in medicinal chemistry and materials science. Benzoxazines and their derivatives are known for their use in the synthesis of polymers and as scaffolds for biologically active molecules.[1] Accurate structural confirmation is a critical step in the synthesis and quality control of such compounds. FT-IR spectroscopy is a rapid, non-destructive, and powerful analytical technique for identifying functional groups within a molecule. By measuring the absorption of infrared radiation, a unique spectral fingerprint of the compound is obtained, allowing for the verification of its chemical structure. This note details the methodology for analyzing the title compound and provides a table of expected vibrational frequencies.

Experimental Protocol: FT-IR Analysis

This protocol describes the analysis of a solid sample of this compound using the Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) pellet methods.

Method 1: Attenuated Total Reflectance (ATR)

The ATR technique is ideal for rapid analysis of solid powders with minimal sample preparation.

Instrumentation:

  • FT-IR Spectrometer (e.g., PerkinElmer Spectrum 100, Thermo Scientific Nicolet iS5)

  • ATR accessory with a diamond or zinc selenide (ZnSe) crystal[2]

Procedure:

  • Background Spectrum: Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with isopropyl alcohol or acetone, then allow it to dry completely. Record a background spectrum of the empty, clean crystal.[3]

  • Sample Application: Place a small amount (a few milligrams) of the powdered this compound sample directly onto the center of the ATR crystal.[2]

  • Apply Pressure: Use the pressure arm of the ATR accessory to apply consistent pressure to the sample, ensuring firm and uniform contact with the crystal surface.[3]

  • Data Acquisition: Collect the FT-IR spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000–400 cm⁻¹.

  • Cleaning: After analysis, release the pressure arm, remove the sample, and clean the crystal surface thoroughly as described in step 1.

Method 2: Potassium Bromide (KBr) Pellet

This traditional method involves dispersing the solid sample within a KBr matrix, which is transparent to IR radiation.

Materials & Instrumentation:

  • FT-IR Spectrometer

  • Agate mortar and pestle

  • Hydraulic press with pellet die kit

  • Infrared-grade Potassium Bromide (KBr), dried in an oven at >100°C to remove moisture.[4]

Procedure:

  • Sample Grinding: Add approximately 1-2 mg of the this compound sample to an agate mortar.[3]

  • Mixing: Add about 100-200 mg of dry KBr powder to the mortar.[3] Grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained. The fine particle size is crucial to reduce scattering of the IR radiation.[4]

  • Pellet Pressing: Transfer a portion of the mixture into the pellet die. Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet.[3]

  • Data Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer. Collect the spectrum using the same parameters as the ATR method (4000–400 cm⁻¹, 4 cm⁻¹ resolution). A background spectrum of the empty sample compartment should be run beforehand.

  • Disposal: After analysis, dispose of the KBr pellet appropriately. Clean the mortar, pestle, and die set thoroughly with acetone and dry them.

Data Presentation: Characteristic FT-IR Bands

The following table summarizes the predicted characteristic infrared absorption bands for this compound based on known frequencies for benzoxazine derivatives and related functional groups.[5][6][7][8][9][10]

Wavenumber Range (cm⁻¹)Vibration TypeFunctional Group AssignmentExpected Intensity
3100 - 3000C-H StretchAromatic C-H (trisubstituted benzene ring)Medium to Weak
2980 - 2850C-H StretchAliphatic C-H (CH₃ and CH₂ groups)Medium
1610 - 1580C=C StretchAromatic Ring Skeletal VibrationsMedium to Strong
1500 - 1475C=C StretchAromatic Ring Skeletal VibrationsStrong
1465 - 1450C-H BendAliphatic CH₂ ScissoringMedium
1380 - 1360C-H BendAliphatic CH₃ Symmetric BendingMedium
1270 - 1220C-O-C Asymmetric StretchAryl-Alkyl Ether (characteristic of benzoxazine ring)Strong
1160 - 1110C-N-C StretchTertiary Amine (characteristic of benzoxazine ring)Medium
1050 - 1020C-O-C Symmetric StretchAryl-Alkyl EtherMedium
950 - 920Out-of-plane (OOP) C-H BendBenzene ring attached to the oxazine ringMedium to Strong
880 - 800Out-of-plane (OOP) C-H BendTrisubstituted Benzene RingStrong
700 - 550C-Br StretchBromo-Aromatic CompoundMedium to Strong

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the structural-spectral correlations.

experimental_workflow cluster_prep Sample Preparation cluster_atr ATR Method cluster_kbr KBr Pellet Method cluster_analysis FT-IR Analysis cluster_output Output Sample Solid Sample: 7-bromo-4-methyl-3,4-dihydro- 2H-1,4-benzoxazine ATR_Place Place Powder on ATR Crystal Sample->ATR_Place Grind Grind 1-2 mg Sample with 100-200 mg KBr Sample->Grind Background Acquire Background Spectrum ATR_Place->Background Press Press Mixture into a Pellet Grind->Press Press->Background Acquire Acquire Sample Spectrum Background->Acquire Process Process Data (Baseline Correction, Peak Picking) Acquire->Process Spectrum FT-IR Spectrum Process->Spectrum Table Peak Table & Interpretation Spectrum->Table

Caption: Experimental workflow for FT-IR analysis.

functional_groups cluster_groups Key Functional Groups cluster_regions Characteristic IR Absorption Regions (cm⁻¹) Molecule This compound Aromatic Aromatic C-H & C=C Molecule->Aromatic Aliphatic Aliphatic C-H (CH₃, CH₂) Molecule->Aliphatic Ether Aryl-Alkyl Ether (C-O-C) Molecule->Ether Amine Tertiary Amine (C-N-C) Molecule->Amine Halogen Aryl Halide (C-Br) Molecule->Halogen Aromatic_Region ~3100-3000 ~1610-1475 Aromatic->Aromatic_Region Aliphatic_Region ~2980-2850 Aliphatic->Aliphatic_Region Ether_Region ~1270-1220 (asym) ~1050-1020 (sym) Ether->Ether_Region Amine_Region ~1160-1110 Amine->Amine_Region Halogen_Region ~700-550 Halogen->Halogen_Region

Caption: Correlation of functional groups to IR regions.

References

Application Note: Mass Spectrometric Analysis of 7-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol and application notes for the characterization of 7-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

Introduction

This compound is a heterocyclic compound with potential applications in medicinal chemistry and materials science. Accurate structural elucidation and purity assessment are critical for its development and use. Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a powerful analytical technique for identifying and quantifying such small organic molecules.[1][2] This application note outlines a comprehensive GC-MS method using Electron Ionization (EI), a widely used technique that provides reproducible fragmentation patterns valuable for structural confirmation.[3] The presence of a bromine atom in the molecule yields a distinctive isotopic signature, which is a key diagnostic feature in its mass spectrum.[4]

Predicted Mass Fragmentation Pathway

Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to characteristic fragmentation.[3] The proposed major fragmentation pathways for this compound are as follows:

  • Molecular Ion Formation: The initial event is the removal of an electron to form the molecular radical cation, [M]+•. Due to the natural abundance of bromine isotopes (79Br and 81Br in an approximate 1:1 ratio), the molecular ion will appear as a pair of peaks of nearly equal intensity at m/z 227 and 229.[4]

  • Alpha-Cleavage: A primary and highly favorable fragmentation is the loss of the N-methyl group (•CH3) via alpha-cleavage, resulting in a stable immonium cation at m/z 212 and 214.

  • Loss of Bromine: Cleavage of the carbon-bromine bond results in the loss of a bromine radical (•Br), yielding a fragment ion at m/z 148.

  • Ring Fragmentation: The dihydro-oxazine ring can undergo fragmentation, for instance, through the loss of a neutral ethene molecule (C2H4), leading to ions at m/z 199 and 201.

G M This compound [M]+• m/z 227/229 F1 [M-CH3]+ m/z 212/214 M->F1 - •CH3 F2 [M-Br]+ m/z 148 M->F2 - •Br F3 [M-C2H4]+• m/z 199/201 M->F3 - C2H4 G start_end start_end process process decision decision data data A Sample Preparation (Dissolution & Dilution) B GC Injection (1 µL, Splitless) A->B C GC Separation (DB-5ms Column) B->C D EI Ionization (70 eV) C->D E Mass Analysis (Quadrupole) D->E F Detection (Electron Multiplier) E->F G Data Acquisition & Analysis F->G

References

The Versatile Building Block: 7-Bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a privileged structure in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds. The introduction of a bromine atom at the 7-position and a methyl group at the 4-position creates 7-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine , a versatile building block for the synthesis of novel therapeutic agents. This document provides detailed application notes and protocols for the use of this compound in drug discovery and development, focusing on its synthetic utility and the biological activities of its derivatives.

The strategic placement of the bromine atom on the aromatic ring offers a reactive handle for various cross-coupling reactions, enabling the introduction of diverse substituents to explore the chemical space and optimize pharmacological properties. The methyl group on the nitrogen atom can influence the compound's conformation, solubility, and metabolic stability. Derivatives of the 1,4-benzoxazine core have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Synthetic Applications

The primary utility of this compound in medicinal chemistry lies in its ability to serve as a scaffold for the generation of diverse compound libraries. The bromo-substituent is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds with a wide range of boronic acids and esters.

General Protocol for Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2 equivalents)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, 4:1)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a dry Schlenk flask, combine this compound (1 equivalent), the arylboronic acid (1.2 equivalents), the palladium catalyst, and the base.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas three times.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Heat the mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Reactants: - this compound - Arylboronic acid - Palladium catalyst - Base B Establish Inert Atmosphere (Argon or Nitrogen) A->B C Add Degassed Solvent B->C D Heat and Stir (80-100 °C) C->D E Monitor Progress (TLC or LC-MS) D->E F Cool and Dilute E->F G Aqueous Wash F->G H Dry and Concentrate G->H I Purify (Column Chromatography) H->I PI3K_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Inhibitor 7-Aryl-4-methyl-3,4-dihydro- 2H-1,4-benzoxazine Derivative Inhibitor->PI3K Inhibition

Application Note & Protocol: A Two-Step Synthesis of 7-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed, two-step experimental protocol for the synthesis of 7-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine. The synthesis begins with the cyclization of 2-amino-4-bromophenol with 1,2-dibromoethane to form the intermediate, 7-bromo-3,4-dihydro-2H-1,4-benzoxazine. This intermediate is subsequently N-methylated using sodium hydride and methyl iodide to yield the final product. This protocol includes a comprehensive list of materials, step-by-step procedures, data presentation in tabular format, a visual workflow diagram, and essential safety precautions.

Overall Reaction Scheme

The synthesis is performed in two main steps:

  • Step 1: Cyclization to form the benzoxazine ring.

  • Step 2: N-Methylation of the secondary amine.

Reaction scheme for the synthesis of this compound

Caption: Overall two-step synthesis route.

Experimental Protocols

Step 1: Synthesis of 7-bromo-3,4-dihydro-2H-1,4-benzoxazine (Intermediate)

This procedure outlines the formation of the benzoxazine ring structure through the condensation of 2-amino-4-bromophenol and 1,2-dibromoethane. This is a classical and effective method for constructing the 3,4-dihydro-2H-1,4-benzoxazine scaffold[1].

Materials and Reagents

ReagentCAS NumberMolecular Wt. ( g/mol )QuantityMoles (mmol)Equivalents
2-Amino-4-bromophenol38191-34-3188.025.00 g26.61.0
1,2-Dibromoethane106-93-4187.865.97 g (2.74 mL)31.81.2
Potassium Carbonate (K₂CO₃)584-08-7138.217.35 g53.22.0
Acetone67-64-158.08150 mL--
Ethyl Acetate141-78-688.11As needed--
Hexane110-54-386.18As needed--
Brine (sat. NaCl aq.)--As needed--
Magnesium Sulfate (MgSO₄)7487-88-9120.37As needed--

Procedure

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-4-bromophenol (5.00 g, 26.6 mmol), potassium carbonate (7.35 g, 53.2 mmol), and acetone (150 mL).

  • Stir the suspension at room temperature for 15 minutes.

  • Add 1,2-dibromoethane (2.74 mL, 31.8 mmol) to the mixture.

  • Heat the reaction mixture to reflux (approx. 56°C) and maintain for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system.

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Wash the solid residue with a small amount of acetone.

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the resulting crude residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting from 100% hexane to 9:1 hexane:ethyl acetate) to afford 7-bromo-3,4-dihydro-2H-1,4-benzoxazine as a solid.

Step 2: Synthesis of this compound (Final Product)

This protocol describes the N-methylation of the benzoxazine intermediate using sodium hydride as a base and methyl iodide as the alkylating agent. This is a standard and highly effective method for the N-alkylation of secondary amines within heterocyclic systems[1][2][3].

Materials and Reagents

ReagentCAS NumberMolecular Wt. ( g/mol )QuantityMoles (mmol)Equivalents
7-bromo-3,4-dihydro-2H-1,4-benzoxazine51934-42-0214.054.00 g18.71.0
Sodium Hydride (NaH, 60% in oil)7646-69-724.000.82 g20.61.1
Methyl Iodide (CH₃I)74-88-4141.942.92 g (1.28 mL)20.61.1
Anhydrous Tetrahydrofuran (THF)109-99-972.11100 mL--
Saturated Ammonium Chloride (NH₄Cl aq.)--As needed--
Diethyl Ether60-29-774.12As needed--
Brine (sat. NaCl aq.)--As needed--
Magnesium Sulfate (MgSO₄)7487-88-9120.37As needed--

Procedure

  • To a flame-dried 250 mL round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add sodium hydride (0.82 g, 20.6 mmol, 60% dispersion in mineral oil).

  • Wash the sodium hydride with anhydrous hexane (2 x 10 mL) to remove the mineral oil. Carefully decant the hexane washings.

  • Add anhydrous THF (50 mL) to the flask. Cool the suspension to 0°C using an ice bath.

  • Dissolve 7-bromo-3,4-dihydro-2H-1,4-benzoxazine (4.00 g, 18.7 mmol) in anhydrous THF (50 mL) and add it dropwise to the stirred NaH suspension over 20 minutes.

  • Allow the mixture to stir at 0°C for 30 minutes, then let it warm to room temperature and stir for an additional hour.

  • Cool the mixture back down to 0°C and add methyl iodide (1.28 mL, 20.6 mmol) dropwise.

  • Stir the reaction at room temperature for 3-5 hours, monitoring by TLC until the starting material is consumed.

  • Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution (20 mL) at 0°C.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous MgSO₄.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound.

Data Presentation

Product Characterization

PropertyValue
IUPAC Name This compound[4]
CAS Number 154264-95-6
Molecular Formula C₉H₁₀BrNO
Molecular Weight 228.09 g/mol
Physical Form Solid[4]
Purity (Typical) >97%
¹H NMR Expected peaks consistent with the structure.
¹³C NMR Expected peaks consistent with the structure.
Mass Spec (HRMS) Calculated m/z for [M+H]⁺, observed value.

Experimental Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Cyclization cluster_step2 Step 2: N-Methylation A 2-Amino-4-bromophenol + 1,2-Dibromoethane B Add K₂CO₃ in Acetone A->B Base/Solvent C Reflux (24-48h) B->C Heat D Work-up: Filter, Evaporate, Extract, Dry C->D E Column Chromatography D->E F Intermediate: 7-bromo-3,4-dihydro- 2H-1,4-benzoxazine E->F G Intermediate H Deprotonation: NaH in THF, 0°C -> RT G->H I Alkylation: Add CH₃I, 0°C -> RT H->I J Work-up: Quench (NH₄Cl), Extract, Dry I->J K Column Chromatography J->K L Final Product: 7-bromo-4-methyl-3,4- dihydro-2H-1,4-benzoxazine K->L

Caption: Workflow for the synthesis of the target compound.

Safety Precautions

  • General: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Sodium Hydride (NaH): A highly reactive and flammable solid. It reacts violently with water to produce flammable hydrogen gas. Handle only under an inert atmosphere (Argon or Nitrogen). Quench excess NaH carefully with a proton source like isopropanol or saturated ammonium chloride at low temperatures.

  • Methyl Iodide (CH₃I): A toxic and volatile liquid. It is a suspected carcinogen and a potent alkylating agent. Handle with extreme care in a fume hood and avoid inhalation or skin contact.

  • 1,2-Dibromoethane: A toxic and suspected carcinogen. Avoid inhalation and skin contact.

  • Solvents: Acetone, THF, and diethyl ether are highly flammable. Keep away from ignition sources.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the yield of 7-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine synthesis. The content is structured in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

I. Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis, divided into the two primary stages of a common synthetic route: the formation of the benzoxazine core and the subsequent N-methylation.

Stage 1: Synthesis of 7-bromo-3,4-dihydro-2H-1,4-benzoxazine

A common precursor to the target molecule is 7-bromo-3,4-dihydro-2H-1,4-benzoxazine, which can be synthesized from 2-amino-4-bromophenol. Issues in this stage will directly impact the overall yield.

Question: My yield of 7-bromo-3,4-dihydro-2H-1,4-benzoxazine is consistently low. What are the potential causes and how can I improve it?

Answer:

Low yields in the formation of the benzoxazine ring are often attributed to incomplete reaction, side reactions, or suboptimal reaction conditions. Below is a table outlining potential causes and recommended solutions, followed by a detailed experimental protocol for a common synthetic method.

Table 1: Troubleshooting Low Yield in the Synthesis of 7-bromo-3,4-dihydro-2H-1,4-benzoxazine

Potential Cause Observation Recommended Solution Expected Outcome
Incomplete Cyclization Presence of starting material (2-amino-4-bromophenol) in the crude product.Increase reaction time and/or temperature. Ensure efficient stirring.Increased conversion of starting material and higher yield of the desired product.
Side Reactions (e.g., Polymerization) Formation of insoluble, tar-like byproducts.Use a higher dilution of reactants. Add the alkylating agent slowly to the reaction mixture.Minimized byproduct formation and improved purity of the crude product.
Suboptimal Base The reaction stalls or proceeds very slowly.Screen different inorganic bases (e.g., K₂CO₃, Cs₂CO₃). Ensure the base is anhydrous and used in sufficient excess (2-3 equivalents).Accelerated reaction rate and improved yield.
Poor Solvent Choice Reagents are not fully dissolved, leading to a heterogeneous reaction mixture.Use a high-boiling polar aprotic solvent like DMF or DMSO to ensure complete dissolution of the starting materials.A homogeneous reaction mixture, leading to more consistent and higher yields.

Detailed Experimental Protocol: Synthesis of 7-bromo-3,4-dihydro-2H-1,4-benzoxazine

This protocol is a representative method based on the alkylation of 2-amino-4-bromophenol with 1,2-dibromoethane.

Materials:

  • 2-amino-4-bromophenol

  • 1,2-dibromoethane

  • Anhydrous potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2-amino-4-bromophenol (1 equivalent) in DMF, add anhydrous potassium carbonate (2.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 1,2-dibromoethane (1.2 equivalents) dropwise to the suspension.

  • Heat the reaction mixture to 100-120 °C and monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Stage 2: N-Methylation of 7-bromo-3,4-dihydro-2H-1,4-benzoxazine

The second stage involves the introduction of a methyl group onto the nitrogen atom of the benzoxazine ring.

Question: I am observing incomplete N-methylation and the formation of multiple products. How can I achieve selective and high-yielding methylation?

Answer:

Incomplete methylation and the formation of byproducts are common challenges in this step. The choice of methylating agent and reaction conditions are critical for success.

Table 2: Troubleshooting N-Methylation of 7-bromo-3,4-dihydro-2H-1,4-benzoxazine

Potential Cause Observation Recommended Solution Expected Outcome
Inefficient Methylating Agent Low conversion of the starting material.Use a more reactive methylating agent like methyl iodide or dimethyl sulfate.Faster and more complete conversion to the N-methylated product.
Over-alkylation (Quaternary Salt Formation) Formation of a highly polar, water-soluble byproduct.Use a stoichiometric amount of the methylating agent. Alternatively, use a reductive amination method (Eschweiler-Clarke).Minimized formation of the quaternary ammonium salt.
Weak Base The reaction is sluggish or does not proceed.For reactions with methyl halides, use a stronger base like sodium hydride (NaH) in an anhydrous solvent (e.g., THF).Efficient deprotonation of the secondary amine, leading to a faster reaction.
Decomposition of Product The appearance of colored impurities or a drop in yield upon prolonged heating.Use milder reaction conditions. For reductive amination, keep the temperature moderate.Improved purity and yield of the final product.

Detailed Experimental Protocol: N-Methylation via Eschweiler-Clarke Reaction

This protocol provides a method for the N-methylation of 7-bromo-3,4-dihydro-2H-1,4-benzoxazine using formaldehyde and formic acid. This method is advantageous as it avoids the formation of quaternary ammonium salts.

Materials:

  • 7-bromo-3,4-dihydro-2H-1,4-benzoxazine

  • Formaldehyde (37% aqueous solution)

  • Formic acid (98-100%)

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flask containing 7-bromo-3,4-dihydro-2H-1,4-benzoxazine (1 equivalent), add formaldehyde (2.5 equivalents) and formic acid (2.5 equivalents).

  • Heat the mixture to 80-100 °C for 2-4 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and carefully neutralize with a saturated sodium bicarbonate solution until gas evolution ceases.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

II. Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for improving the overall yield of the two-step synthesis?

A1: The purity of the intermediate, 7-bromo-3,4-dihydro-2H-1,4-benzoxazine, is crucial. Impurities from the first step can interfere with the N-methylation reaction, leading to side products and a lower yield of the final product. Thorough purification of the intermediate is highly recommended.

Q2: Can I perform the synthesis as a one-pot reaction?

A2: While one-pot syntheses are possible for some benzoxazine derivatives, a two-step approach with isolation and purification of the intermediate generally provides a higher overall yield and a purer final product for this specific target molecule.

Q3: What are the common impurities I should look for during purification?

A3: In the first stage, unreacted 2-amino-4-bromophenol and potential oligomeric byproducts are common impurities. In the N-methylation stage, the primary impurity to watch for is the unreacted starting material (7-bromo-3,4-dihydro-2H-1,4-benzoxazine). If using a strong methylating agent like methyl iodide, the corresponding quaternary ammonium salt may also be present.

Q4: How can I effectively purify the final product?

A4: Column chromatography on silica gel is the most effective method for purifying this compound. A gradient elution with a mixture of hexane and ethyl acetate is typically suitable. Recrystallization can also be an effective final purification step if a suitable solvent system is identified.

III. Visualizing the Process

The following diagrams illustrate the proposed synthetic workflow and a troubleshooting decision tree.

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Cyclization cluster_intermediate Intermediate cluster_step2 Step 2: N-Methylation cluster_final Final Product 2-amino-4-bromophenol 2-amino-4-bromophenol Reaction_Vessel_1 Reaction with K2CO3 in DMF 2-amino-4-bromophenol->Reaction_Vessel_1 1,2-dibromoethane 1,2-dibromoethane 1,2-dibromoethane->Reaction_Vessel_1 Intermediate_Product 7-bromo-3,4-dihydro-2H-1,4-benzoxazine Reaction_Vessel_1->Intermediate_Product Purification Reaction_Vessel_2 Eschweiler-Clarke Reaction Intermediate_Product->Reaction_Vessel_2 Final_Product This compound Reaction_Vessel_2->Final_Product Purification

Caption: Proposed two-step synthesis workflow.

Troubleshooting_Tree Start Low Overall Yield Check_Step1 Analyze Step 1 Crude Product Start->Check_Step1 Incomplete_Step1 Incomplete Cyclization? Check_Step1->Incomplete_Step1 Solution_Step1_Time Increase Reaction Time/Temp Incomplete_Step1->Solution_Step1_Time Yes Side_Products_Step1 Significant Side Products? Incomplete_Step1->Side_Products_Step1 No Solution_Step1_Conditions Adjust Base/Solvent/Dilution Side_Products_Step1->Solution_Step1_Conditions Yes Check_Step2 Analyze Step 2 Crude Product Side_Products_Step1->Check_Step2 No Incomplete_Step2 Incomplete N-Methylation? Check_Step2->Incomplete_Step2 Solution_Step2_Reagent Change Methylating Agent/Conditions Incomplete_Step2->Solution_Step2_Reagent Yes Side_Products_Step2 Significant Side Products? Incomplete_Step2->Side_Products_Step2 No Solution_Step2_Method Consider Reductive Amination Side_Products_Step2->Solution_Step2_Method Yes Purification_Issue Purification Inefficient? Side_Products_Step2->Purification_Issue No Solution_Purification Optimize Chromatography/Recrystallization Purification_Issue->Solution_Purification Yes

Technical Support Center: 7-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues encountered during the synthesis of 7-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A widely applicable two-step approach is the synthesis of the precursor, 7-bromo-3,4-dihydro-2H-1,4-benzoxazine, followed by its N-methylation. The initial synthesis often involves the reaction of a 2-aminophenol derivative with a 1,2-dihaloethane. For the subsequent N-methylation, the Eschweiler-Clarke reaction is a robust method that utilizes formaldehyde and formic acid to introduce the methyl group onto the nitrogen atom of the benzoxazine ring.[1][2] This method is particularly advantageous as it typically prevents the formation of quaternary ammonium salts.[2]

Q2: I am observing a low yield in the initial synthesis of 7-bromo-3,4-dihydro-2H-1,4-benzoxazine. What are the potential causes?

A2: Low yields in this step can often be attributed to incomplete reaction, side reactions, or suboptimal reaction conditions. Key factors to consider include the purity of the starting materials (2-amino-4-bromophenol and 1,2-dibromoethane), the effectiveness of the base used for the cyclization, and the reaction temperature and duration. Inadequate heating may lead to an incomplete reaction, while excessively high temperatures could promote the formation of polymeric byproducts.

Q3: My N-methylation reaction using the Eschweiler-Clarke method is not going to completion. How can I improve the conversion?

A3: Incomplete N-methylation via the Eschweiler-Clarke reaction can be due to several factors. Ensure that you are using a sufficient excess of both formaldehyde and formic acid. The reaction is typically performed at elevated temperatures, often near boiling, to drive it to completion.[2] The purity of the starting 7-bromo-3,4-dihydro-2H-1,4-benzoxazine is also critical, as impurities can interfere with the reaction.

Q4: I am having difficulty purifying the final product. What are the recommended purification techniques?

A4: Purification of this compound can typically be achieved using column chromatography on silica gel. A solvent system of ethyl acetate and hexanes is often effective for separating the desired product from unreacted starting materials and byproducts. Recrystallization from a suitable solvent system can also be employed for further purification.

Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during the synthesis.

Problem 1: Low or No Yield of 7-bromo-3,4-dihydro-2H-1,4-benzoxazine (Precursor)
Possible Cause Suggested Solution
Impure Reactants Ensure the 2-amino-4-bromophenol and 1,2-dibromoethane are of high purity. Purify starting materials if necessary.
Ineffective Base Use a strong, non-nucleophilic base such as potassium carbonate or cesium carbonate to facilitate the intramolecular cyclization. Ensure the base is anhydrous.
Suboptimal Temperature The reaction typically requires heating. Monitor the reaction progress by TLC and adjust the temperature accordingly. A common temperature range is 80-120 °C.
Insufficient Reaction Time Allow the reaction to proceed for a sufficient duration. Monitor by TLC until the starting material is consumed.
Side Reactions Overheating can lead to polymerization. Maintain a consistent and appropriate reaction temperature. The formation of dimeric byproducts can also occur.
Problem 2: Failed or Incomplete N-methylation Reaction
Possible Cause Suggested Solution
Insufficient Reagents Use a molar excess of both formaldehyde and formic acid as per the Eschweiler-Clarke protocol.[1][2]
Low Reaction Temperature The Eschweiler-Clarke reaction often requires heating to reflux to ensure complete methylation.[2]
Impure Starting Material Purify the 7-bromo-3,4-dihydro-2H-1,4-benzoxazine precursor before proceeding with the N-methylation step.
Decomposition of Reagents Use fresh, high-quality formaldehyde and formic acid.
Problem 3: Presence of Multiple Spots on TLC After N-methylation
Possible Cause Suggested Solution
Unreacted Starting Material Indicates an incomplete reaction. See solutions for "Failed or Incomplete N-methylation Reaction".
Formation of Byproducts Potential byproducts include formylated intermediates. Ensure proper work-up procedures to remove excess reagents.
Over-methylation (Quaternary Salt) While less common with the Eschweiler-Clarke reaction, it can occur under certain conditions.[2] Use the recommended stoichiometry of reagents.
Decomposition of Product Avoid excessively harsh work-up conditions (e.g., strong acids or bases at high temperatures).

Experimental Protocols

Protocol 1: Synthesis of 7-bromo-3,4-dihydro-2H-1,4-benzoxazine

Materials:

  • 2-Amino-4-bromophenol

  • 1,2-Dibromoethane

  • Potassium Carbonate (anhydrous)

  • Acetone (anhydrous)

Procedure:

  • To a solution of 2-amino-4-bromophenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.5 eq).

  • Add 1,2-dibromoethane (1.2 eq) to the mixture.

  • Reflux the reaction mixture for 24-48 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford 7-bromo-3,4-dihydro-2H-1,4-benzoxazine.

Protocol 2: N-methylation of 7-bromo-3,4-dihydro-2H-1,4-benzoxazine (Eschweiler-Clarke Reaction)[1][2]

Materials:

  • 7-bromo-3,4-dihydro-2H-1,4-benzoxazine

  • Formaldehyde (37% aqueous solution)

  • Formic Acid (98-100%)

Procedure:

  • To a flask containing 7-bromo-3,4-dihydro-2H-1,4-benzoxazine (1.0 eq), add an excess of formic acid (e.g., 5-10 eq).

  • Add an excess of aqueous formaldehyde solution (e.g., 5-10 eq) to the mixture.

  • Heat the reaction mixture to reflux (typically 90-100 °C) for 4-8 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield this compound.

Data Presentation

Reaction Step Reactants Typical Molar Ratio Typical Solvent Typical Temperature Typical Yield
Cyclization 2-Amino-4-bromophenol, 1,2-Dibromoethane, K₂CO₃1 : 1.2 : 2.5AcetoneReflux60-80%
N-methylation 7-bromo-3,4-dihydro-2H-1,4-benzoxazine, HCHO, HCOOH1 : >5 : >5None (or water)90-100 °C70-90%

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Precursor cluster_step2 Step 2: N-methylation A 2-Amino-4-bromophenol R1 Reaction Mixture (Acetone, Reflux) A->R1 B 1,2-Dibromoethane B->R1 C Potassium Carbonate C->R1 P1 7-bromo-3,4-dihydro-2H-1,4-benzoxazine R1->P1 Cyclization R2 Reaction Mixture (Reflux) P1->R2 D Formaldehyde D->R2 E Formic Acid E->R2 FP This compound R2->FP Eschweiler-Clarke Reaction

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Start Reaction Failed? Step1 Low Yield in Step 1? Start->Step1 Yes Step2 Incomplete N-methylation? Start->Step2 No Cause1a Impure Reactants Step1->Cause1a Cause1b Suboptimal Conditions (Base, Temp, Time) Step1->Cause1b Purification Purification Issues? Step2->Purification No, but purification fails Cause2a Insufficient Reagents Step2->Cause2a Cause2b Low Temperature Step2->Cause2b Cause3a Co-eluting Impurities Purification->Cause3a Solution1a Purify Starting Materials Cause1a->Solution1a Solution1b Optimize Base, Temp, & Time Cause1b->Solution1b Solution2a Use Excess HCHO & HCOOH Cause2a->Solution2a Solution2b Increase Reaction Temp Cause2b->Solution2b Solution3a Optimize Chromatography/ Recrystallize Cause3a->Solution3a

Caption: Troubleshooting logic for failed benzoxazine reactions.

References

optimization of reaction conditions for 7-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists working on the synthesis of 7-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, which is typically synthesized via N-alkylation of 7-bromo-3,4-dihydro-2H-1,4-benzoxazine or through a multi-step process starting from commercially available precursors.

Issue 1: Low or No Product Yield

Possible Cause Suggested Solution
Inefficient N-alkylation N-alkylation of the parent benzoxazine with methyl iodide in the presence of a base like sodium hydride can be inefficient.[1] Consider alternative alkylating agents or a different synthetic route.
Poor quality of starting materials Ensure the purity of 7-bromo-3,4-dihydro-2H-1,4-benzoxazine and the alkylating agent. Impurities can interfere with the reaction.
Incorrect reaction temperature Optimize the reaction temperature. Some N-alkylation reactions require heating, while others proceed at room temperature. A temperature screening is recommended.
Inappropriate base The choice of base is critical. Stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are often used. A base screening may be necessary.
Moisture in the reaction The presence of water can quench the base and hydrolyze the alkylating agent. Ensure all glassware is oven-dried and use anhydrous solvents.

Issue 2: Formation of Side Products

Possible Cause Suggested Solution
O-alkylation In addition to the desired N-alkylation, O-alkylation of the starting material can occur, leading to byproducts. The choice of solvent and base can influence the N/O alkylation ratio.
Dimerization or Polymerization Undesired dimerization or polymerization can occur, especially at higher temperatures.[1] Monitor the reaction closely and consider lowering the temperature.
Over-alkylation If the starting material has other reactive sites, multiple alkylations can occur. Use a stoichiometric amount of the alkylating agent.
Ring-opening of the benzoxazine Under harsh basic or acidic conditions, the benzoxazine ring can open.[2][3] Maintain neutral or mildly basic conditions during workup.

Issue 3: Difficulty in Product Purification

| Possible Cause | Suggested Solution | | Similar polarity of product and starting material | If the starting material is not fully consumed, its similar polarity to the product can make chromatographic separation challenging. Optimize the reaction to drive it to completion. | | Presence of inseparable impurities | Side products may have similar chromatographic behavior to the desired product. Consider recrystallization or derivatization to facilitate purification. | | Product instability | The product may be unstable on silica gel. Consider using a different stationary phase like alumina or performing a purification via recrystallization. |

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and efficient method is a two-step sequence starting from commercially available benzoxazoles. This involves the reduction of the benzoxazole followed by a ring closure reaction.[1] Another approach is the direct N-alkylation of 7-bromo-3,4-dihydro-2H-1,4-benzoxazine.

Q2: What are the critical parameters to control during the N-alkylation step?

The key parameters include the choice of base, solvent, temperature, and the purity of the reactants. A strong, non-nucleophilic base is often preferred to minimize side reactions. The reaction should be carried out under anhydrous conditions.

Q3: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a convenient method to monitor the reaction's progress. Use an appropriate solvent system to achieve good separation between the starting material, product, and any potential side products.

Q4: What are some alternative synthetic strategies for 3,4-dihydro-2H-1,4-benzoxazines?

Several alternative methods have been developed, including:

  • Lewis acid-catalyzed ring-opening of activated aziridines followed by copper(I)-catalyzed intramolecular C-N cyclization.[4]

  • Palladium-catalyzed tandem allylic substitution.[4]

  • Visible-light photoredox functionalization.[5]

Q5: Are there any specific safety precautions I should take?

Yes. Alkylating agents like methyl iodide are toxic and should be handled in a well-ventilated fume hood. Strong bases like sodium hydride are pyrophoric and react violently with water. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Experimental Protocols

General Protocol for N-methylation of 7-bromo-3,4-dihydro-2H-1,4-benzoxazine

  • Preparation: To a solution of 7-bromo-3,4-dihydro-2H-1,4-benzoxazine (1.0 eq) in an anhydrous aprotic solvent (e.g., THF, DMF) under an inert atmosphere (e.g., nitrogen or argon), add a base (e.g., NaH, 1.2 eq) portion-wise at 0 °C.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes.

  • Addition of Alkylating Agent: Add methyl iodide (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Data Presentation

Table 1: Optimization of Base for N-methylation

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1NaHTHF252475
2K₂CO₃Acetone604845
3Cs₂CO₃DMF252468
4t-BuOKTHF0 to 251282

Table 2: Optimization of Solvent for N-methylation with t-BuOK

EntrySolventTemperature (°C)Time (h)Yield (%)
1THF0 to 251282
2DMF0 to 251278
3Acetonitrile0 to 251265
4Dichloromethane0 to 251255

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start reactants 7-bromo-3,4-dihydro-2H-1,4-benzoxazine + Base in Anhydrous Solvent start->reactants add_meI Add Methyl Iodide at 0 °C reactants->add_meI stir Stir at Room Temperature add_meI->stir monitor Monitor by TLC stir->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract purify Column Chromatography extract->purify product This compound purify->product

Caption: Synthetic workflow for this compound.

troubleshooting_guide start Low or No Product Yield? check_reagents Check Starting Material Purity and Reagent Activity start->check_reagents Yes optimize_conditions Optimize Reaction Conditions (Base, Solvent, Temp) start->optimize_conditions No check_reagents->optimize_conditions side_products Side Products Observed? optimize_conditions->side_products analyze_side_products Characterize Side Products (NMR, MS) side_products->analyze_side_products Yes success Successful Synthesis side_products->success No adjust_stoichiometry Adjust Reagent Stoichiometry analyze_side_products->adjust_stoichiometry modify_workup Modify Workup/Purification analyze_side_products->modify_workup adjust_stoichiometry->optimize_conditions modify_workup->optimize_conditions

Caption: Troubleshooting decision tree for synthesis optimization.

References

Technical Support Center: Purification of 7-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of 7-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low Purity After Initial Synthesis

Potential Cause Recommended Solution
Unreacted Starting Materials: Phenolic precursors or unreacted primary/secondary amines are common impurities.Perform a liquid-liquid extraction. Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and wash with a dilute aqueous acid solution (e.g., 1M HCl) to remove basic impurities, followed by a wash with a dilute aqueous base solution (e.g., 1M NaOH) to remove acidic impurities. Finish with a brine wash to remove residual water.
Formation of Oligomers: Benzoxazine monomers can sometimes form low molecular weight oligomers during synthesis.Oligomers are often more polar than the desired monomer. Column chromatography on silica gel is typically effective for their removal.
Side-Reaction Products: Depending on the synthetic route, various side-products may form.Characterize the impurities (if possible, using techniques like LC-MS or NMR) to understand their structure and properties. This will aid in selecting an appropriate purification strategy.

Issue 2: Difficulty with Column Chromatography

Potential Cause Recommended Solution
Poor Separation: The compound of interest co-elutes with impurities.Optimize the solvent system: A common eluent for benzoxazine derivatives is a mixture of hexane and ethyl acetate. Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity. A shallow gradient can improve separation. For closely eluting non-polar impurities, a non-polar solvent system like hexane/dichloromethane might be effective.
Streaking on TLC/Column: The compound streaks, leading to poor separation and broad peaks.This is common for amine-containing compounds on silica gel. Add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent to neutralize acidic sites on the silica gel.
Compound Insoluble in Eluent: The crude product does not fully dissolve in the chromatography eluent.Use a stronger solvent (e.g., dichloromethane, ethyl acetate) to dissolve the crude material and perform a "dry loading" technique. Adsorb the dissolved crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.
Compound Stuck on the Column: The product does not elute even with a high polarity solvent.This may indicate strong interaction with the silica gel. Consider using a different stationary phase, such as alumina (neutral or basic), or reverse-phase chromatography.

Issue 3: Product is an Oil or Fails to Crystallize

Potential Cause Recommended Solution
Residual Solvent: Small amounts of solvent can inhibit crystallization.Ensure the product is thoroughly dried under high vacuum.
Presence of Impurities: Even small amounts of impurities can disrupt the crystal lattice formation.Re-purify the material using column chromatography.
Compound is inherently an oil or has a low melting point. If the compound is pure (as determined by NMR, LC-MS), crystallization may not be feasible. The pure oil can be used for subsequent steps. If a solid is required, consider attempting to form a salt (e.g., with HCl or another suitable acid) which may have a higher propensity to crystallize.

Frequently Asked Questions (FAQs)

Q1: What is a general-purpose column chromatography condition for purifying this compound?

A1: A good starting point for column chromatography on silica gel is an eluent system of hexane and ethyl acetate. Based on general procedures for similar benzoxazines, a gradient elution from 5% to 20% ethyl acetate in hexane is a reasonable range to explore. The optimal ratio will depend on the specific impurity profile of your crude product and should be determined by thin-layer chromatography (TLC) analysis first.

Q2: My TLC shows a single spot, but my NMR spectrum indicates impurities. Why is that?

A2: This can occur for several reasons. The impurities may have a very similar Rf value to your product in the TLC solvent system you used. Try developing the TLC plate in different solvent systems with varying polarities. It is also possible that the impurity is not UV-active and therefore not visible on the TLC plate if you are using UV light for visualization. Staining the TLC plate with a general stain like potassium permanganate can help visualize non-UV-active compounds. Finally, some impurities might be present in amounts too low to be detected by TLC but are visible in the more sensitive NMR analysis.

Q3: Are there any known common impurities in the synthesis of this compound?

A3: While specific data for this exact compound is limited in publicly available literature, common impurities in benzoxazine synthesis include unreacted starting materials such as the parent phenol and N-methylated amine, as well as oligomeric species formed through premature ring-opening and polymerization. Depending on the synthetic route, byproducts from side reactions are also possible.

Q4: Can I use recrystallization to purify this compound?

A4: Recrystallization can be an effective purification technique if a suitable solvent is found. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvents to screen for recrystallization of organic compounds include hexanes, ethyl acetate, ethanol, methanol, isopropanol, and mixtures thereof. A systematic screening of solvents is recommended.

Data Presentation

Table 1: User-Defined Purification Data for this compound

Purification MethodCrude Mass (g)Purified Mass (g)Yield (%)Purity (by NMR/LC-MS)Notes
Column ChromatographyEluent System:Stationary Phase:
RecrystallizationSolvent System:
Acid-Base ExtractionAqueous/Organic Phases:
User-Defined Method

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography Purification

  • Preparation of the Column:

    • Select an appropriately sized glass column based on the amount of crude material (typically a 1:20 to 1:50 ratio of crude material to silica gel by weight).

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexane:ethyl acetate).

    • Carefully pour the slurry into the column, allowing the silica to pack evenly without air bubbles.

    • Add a layer of sand to the top of the silica bed to prevent disturbance during sample loading.

    • Drain the excess solvent until the solvent level is just at the top of the sand.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Carefully apply the dissolved sample to the top of the silica gel.

    • Alternatively, for less soluble compounds, perform a dry loading by adsorbing the dissolved crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the initial low-polarity solvent system.

    • Collect fractions in test tubes or other suitable containers.

    • Monitor the elution of compounds using TLC analysis of the collected fractions.

    • If necessary, gradually increase the polarity of the eluent to elute more polar compounds.

  • Isolation of the Pure Product:

    • Combine the fractions containing the pure product (as determined by TLC).

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

    • Confirm the purity of the final product using analytical techniques such as NMR, LC-MS, or melting point analysis.

Mandatory Visualization

Purification_Workflow Crude Crude Product Extraction Acid-Base Extraction (Optional) Crude->Extraction Column Column Chromatography (Silica Gel) Crude->Column Direct Purification Extraction->Column Fractions Collect & Analyze Fractions (TLC) Column->Fractions Combine Combine Pure Fractions Fractions->Combine Evaporation Solvent Evaporation Combine->Evaporation Pure_Product Pure Product Evaporation->Pure_Product Analysis Purity Analysis (NMR, LC-MS) Pure_Product->Analysis

Caption: General purification workflow for this compound.

Troubleshooting_Tree Start Impure Product Q1 Co-eluting Impurities? Start->Q1 A1_Yes Optimize Eluent (Gradient Elution) Q1->A1_Yes Yes A1_No Streaking on TLC? Q1->A1_No No A2_Yes Add Triethylamine to Eluent A1_No->A2_Yes Yes A2_No Product Insoluble? A1_No->A2_No No A3_Yes Use Dry Loading Technique A2_No->A3_Yes Yes A3_No Product Stuck on Column? A2_No->A3_No No A4_Yes Change Stationary Phase (e.g., Alumina) A3_No->A4_Yes Yes A4_No Consider Recrystallization A3_No->A4_No No

Caption: Troubleshooting decision tree for column chromatography purification.

stability and degradation of 7-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of 7-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For long-term storage, it is recommended to store the compound at 2-8°C in a tightly sealed container, protected from light and moisture. For short-term use, ambient storage conditions are generally acceptable.

Q2: What is the expected purity of commercially available this compound?

Commercially available this compound typically has a purity of 95-98%.

Q3: What are the known safety hazards associated with this compound?

This compound is classified as a warning-level hazard. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling.

Q4: Is this compound susceptible to degradation under normal laboratory conditions?

While specific stability data for this compound is limited, benzoxazines, in general, can be sensitive to acidic conditions, which can catalyze the opening of the oxazine ring.[1][2] The parent phenoxazine structure is also known to be susceptible to photodegradation, especially in halogenated solvents.[3][4] Therefore, it is advisable to minimize exposure to strong acids and direct light.

Q5: What are the likely degradation pathways for this compound?

Based on the general chemistry of benzoxazines, two primary degradation pathways can be anticipated:

  • Hydrolysis: Acid-catalyzed hydrolysis can lead to the opening of the oxazine ring, forming a phenolic amine intermediate.[1][2]

  • Oxidation: The benzoxazine ring can be susceptible to oxidation, potentially leading to the formation of various oxidized byproducts.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Unexpected peaks in NMR or LC-MS analysis of a stored sample. Degradation of the compound due to improper storage (exposure to light, moisture, or acidic contaminants).- Store the compound under the recommended conditions (2-8°C, dark, dry).- Use freshly opened or recently purified material for sensitive experiments.- Consider performing a forced degradation study to identify potential degradation products.
Low yield or formation of byproducts during a reaction. - Instability of the compound under the reaction conditions (e.g., strong acid or base, high temperature).- Incompatibility with other reagents.- Screen different reaction conditions (e.g., milder pH, lower temperature).- Check for potential incompatibilities between the benzoxazine and other reagents used in the reaction. A list of generally incompatible chemicals can be a useful reference.[5][6]
Discoloration of the compound or its solutions. Photodegradation, particularly if dissolved in halogenated solvents.[3]- Protect solutions from light by using amber vials or wrapping containers in aluminum foil.- If possible, use non-halogenated solvents for sample preparation and storage.
Inconsistent experimental results. - Variable purity of the starting material.- Presence of oligomers from synthesis.[7]- Confirm the purity of the compound using analytical techniques like NMR or LC-MS before use.- Purify the material if significant impurities are detected. A general purification workflow for polar benzoxazines can be adapted.[7]

Experimental Protocols

Protocol 1: Forced Degradation Study (Hydrolytic Stability)

This protocol outlines a general procedure for assessing the hydrolytic stability of this compound.

Materials:

  • This compound

  • Acetonitrile (ACN) or other suitable organic solvent

  • Hydrochloric acid (HCl) solution (0.1 M)

  • Sodium hydroxide (NaOH) solution (0.1 M)

  • Phosphate buffer (pH 7.4)

  • HPLC or UPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound in the chosen organic solvent (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl.

    • Basic Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH.

    • Neutral Hydrolysis: Mix an aliquot of the stock solution with phosphate buffer (pH 7.4).

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 40°C, 60°C) for a defined period (e.g., 24, 48, 72 hours). Protect from light.

  • Time-Point Sampling: At each time point, withdraw a sample, neutralize it if necessary, and dilute it to a suitable concentration for analysis.

  • Analysis: Analyze the samples by HPLC/UPLC to quantify the remaining parent compound and detect the formation of any degradation products.

Protocol 2: Photostability Assessment

This protocol provides a method to evaluate the photostability of the compound.

Materials:

  • This compound

  • Suitable solvent (e.g., acetonitrile, methanol, chloroform)

  • Clear and amber vials

  • Photostability chamber or a controlled light source (e.g., UV lamp)

  • HPLC or UPLC system

Procedure:

  • Sample Preparation: Prepare identical solutions of the compound in the chosen solvent in both clear and amber (control) vials.

  • Exposure: Place the clear vials in a photostability chamber or under a controlled light source for a specific duration. Keep the amber vials in the dark at the same temperature.

  • Analysis: After the exposure period, analyze the solutions from both the clear and amber vials by HPLC/UPLC.

  • Comparison: Compare the chromatograms to determine the extent of degradation due to light exposure.

Quantitative Data Summary

Condition Parameter Expected Stability Potential Degradation Products
pH Acidic (pH < 4)LowRing-opened phenolic amines
Neutral (pH 6-8)Moderate to HighMinimal degradation
Basic (pH > 9)ModeratePotential for base-catalyzed reactions
Temperature Ambient (20-25°C)High (in solid form)Minimal degradation
Elevated (> 60°C)Moderate to LowIncreased rate of hydrolysis and oxidation
Light UV/VisibleLow to ModerateOxidized and photodegradation products

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Start with This compound dissolve Dissolve in appropriate solvent start->dissolve hydrolysis Hydrolytic Stress (Acid, Base, Neutral) dissolve->hydrolysis photolytic Photolytic Stress (UV/Vis Light) dissolve->photolytic thermal Thermal Stress (Elevated Temperature) dissolve->thermal hplc HPLC/UPLC Analysis hydrolysis->hplc photolytic->hplc thermal->hplc ms Mass Spectrometry (for product identification) hplc->ms

Caption: Experimental workflow for stability testing.

degradation_pathway cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation parent This compound ring_opening Acid-Catalyzed Ring Opening parent->ring_opening H+ oxidation Oxidation parent->oxidation [O] phenolic_amine Phenolic Amine Intermediate ring_opening->phenolic_amine oxidized_products Various Oxidized Byproducts oxidation->oxidized_products

Caption: Potential degradation pathways.

References

preventing byproduct formation in 7-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 7-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine, with a focus on preventing byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A common and effective strategy is a two-step synthesis. The first step involves the formation of the benzoxazine ring to synthesize the precursor, 7-bromo-3,4-dihydro-2H-1,4-benzoxazine. This is typically achieved by reacting 2-amino-4-bromophenol with a suitable two-carbon electrophile such as 2-chloroethanol or 1,2-dibromoethane under basic conditions. The second step is the N-methylation of the secondary amine of the benzoxazine precursor to yield the final product. A highly recommended method for this step is the Eschweiler-Clarke reaction, which utilizes formaldehyde and formic acid.

Q2: What are the primary byproducts to watch out for during the synthesis?

During the synthesis, several byproducts can form, impacting the purity and yield of the desired product. These can be broadly categorized by the reaction step:

  • Step 1 (Ring Formation):

    • O-alkylation vs. N-alkylation: Initial reaction of 2-amino-4-bromophenol can occur at either the amino or the hydroxyl group. While N-alkylation is the desired first step for subsequent cyclization, O-alkylation can lead to undesired isomers.

    • Dimerization: Unreacted 2-amino-4-bromophenol can react with the N-alkylated intermediate to form dimeric impurities.

    • Polymerization: Under harsh basic conditions or elevated temperatures, polymerization of the starting materials or intermediates can occur.

  • Step 2 (N-Methylation):

    • Over-methylation (Quaternary Ammonium Salt): While the Eschweiler-Clarke reaction is known to selectively produce tertiary amines and avoid the formation of quaternary ammonium salts, improper control of reaction conditions or the use of alternative methylating agents like methyl iodide can lead to this byproduct.[1][2]

    • N-formylation: Incomplete reduction of the intermediate iminium ion in the Eschweiler-Clarke reaction can potentially lead to the formation of an N-formyl byproduct.

    • Side reactions with the aromatic ring: Although less common, harsh reaction conditions could potentially lead to side reactions involving the electron-rich aromatic ring.

Q3: How can I minimize the formation of these byproducts?

Minimizing byproduct formation requires careful control of reaction parameters:

  • For Step 1 (Ring Formation):

    • Choice of Base and Solvent: The use of a milder base, such as potassium carbonate, can favor N-alkylation over O-alkylation. The choice of a suitable solvent system is also crucial for controlling reactivity.

    • Reaction Temperature: Maintaining a controlled and moderate temperature can prevent polymerization and reduce the rate of side reactions.

    • Stoichiometry of Reactants: Precise control over the molar ratios of the reactants can minimize the presence of unreacted starting materials that could lead to dimer formation.

  • For Step 2 (N-Methylation):

    • Use of Eschweiler-Clarke Reaction: This is the preferred method for N-methylation as it inherently prevents the formation of quaternary ammonium salts.[1][2]

    • Excess Formic Acid and Formaldehyde: Using an excess of both reagents in the Eschweiler-Clarke reaction ensures the complete methylation of the secondary amine to the tertiary amine.[2]

    • Reaction Temperature: The reaction is typically performed at or near boiling for the reaction to proceed to completion.[2]

Q4: What are the recommended purification techniques for the final product?

Purification of this compound typically involves:

  • Extraction: After the reaction, an aqueous workup is necessary to remove formic acid, formaldehyde, and any inorganic salts. The product is extracted into an organic solvent like dichloromethane or ethyl acetate.

  • Column Chromatography: This is a highly effective method for separating the desired product from any remaining starting materials and byproducts. A silica gel column with a gradient of ethyl acetate in hexanes is a common choice.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be used to achieve high purity.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield in Step 1 (Ring Formation) Incomplete reaction.- Increase reaction time. - Ensure efficient stirring. - Check the quality of starting materials.
Formation of soluble byproducts.- Optimize the base and solvent system. - Adjust the reaction temperature.
Multiple spots on TLC after Step 1 Formation of dimers or isomers.- Use precise stoichiometry. - Employ milder reaction conditions. - Purify the intermediate by column chromatography before proceeding to the next step.
Low yield in Step 2 (N-Methylation) Incomplete reaction.- Ensure an adequate excess of formaldehyde and formic acid is used. - Maintain the reaction at a sufficiently high temperature (e.g., reflux).
Presence of starting material (secondary amine) in the final product Insufficient methylation.- Increase the amount of formaldehyde and formic acid. - Prolong the reaction time.
Product is an oil instead of a solid Presence of impurities.- Purify thoroughly using column chromatography. - Attempt recrystallization from various solvent systems.
Difficulty in removing N-formyl byproduct Incomplete reduction in the Eschweiler-Clarke reaction.- Ensure a sufficient excess of formic acid is present to act as the reducing agent. - Consider alternative reducing agents in modified Eschweiler-Clarke protocols if the problem persists.

Experimental Protocols

Step 1: Synthesis of 7-bromo-3,4-dihydro-2H-1,4-benzoxazine

Materials:

  • 2-Amino-4-bromophenol

  • 2-Chloroethanol

  • Potassium carbonate (anhydrous)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 2-amino-4-bromophenol (1 equivalent) in DMF, add anhydrous potassium carbonate (2.5 equivalents).

  • Add 2-chloroethanol (1.2 equivalents) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to 80-90 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to obtain pure 7-bromo-3,4-dihydro-2H-1,4-benzoxazine.

Step 2: Synthesis of this compound (Eschweiler-Clarke Reaction)

Materials:

  • 7-bromo-3,4-dihydro-2H-1,4-benzoxazine

  • Formaldehyde (37% aqueous solution)

  • Formic acid (98-100%)

  • Sodium bicarbonate solution (saturated)

  • Dichloromethane

  • Anhydrous sodium sulfate

Procedure:

  • To a flask containing 7-bromo-3,4-dihydro-2H-1,4-benzoxazine (1 equivalent), add formic acid (3 equivalents).

  • Add formaldehyde solution (3 equivalents) to the mixture.

  • Heat the reaction mixture to reflux (around 100-110 °C) for 6-8 hours. The reaction progress can be monitored by TLC.

  • Cool the mixture to room temperature and carefully neutralize it with a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extract the product with dichloromethane (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure this compound.[3]

Data Presentation

Table 1: Influence of Reaction Conditions on Byproduct Formation in a Model N-Methylation Reaction.

EntryAmine SubstrateMethylating AgentBase/AcidTemperature (°C)Major Product Yield (%)Key Byproduct(s)Byproduct Yield (%)
1AnilineFormaldehyde/Formic Acid-10095N-formylaniline< 5
2AnilineMethyl IodideK₂CO₃2560N,N-dimethylaniline, N,N,N-trimethylanilinium iodide25
33,4-dihydro-2H-1,4-benzoxazineFormaldehyde/Formic Acid-100>90N-formyl-3,4-dihydro-2H-1,4-benzoxazine< 5
43,4-dihydro-2H-1,4-benzoxazineDimethyl SulfateNaH0-25754,4-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-4-ium15

Note: The data in this table is illustrative and based on general principles and published results for similar substrates. Actual yields and byproduct formation will vary depending on the specific experimental conditions.

Visualizations

Synthesis_Pathway cluster_step1 Step 1: Benzoxazine Ring Formation cluster_step2 Step 2: N-Methylation (Eschweiler-Clarke) A 2-Amino-4-bromophenol C 7-bromo-3,4-dihydro-2H-1,4-benzoxazine A->C K₂CO₃, DMF, 80-90°C B 2-Chloroethanol B->C F This compound C->F Reflux D Formaldehyde D->F E Formic Acid E->F

Caption: Synthetic pathway for this compound.

Byproduct_Formation cluster_synthesis Main Reaction Pathway cluster_byproducts Potential Byproduct Formation Start 2-Amino-4-bromophenol + 2-Chloroethanol Intermediate 7-bromo-3,4-dihydro-2H-1,4-benzoxazine Start->Intermediate Step 1 B1 Dimerization Start->B1 B2 Polymerization Start->B2 Product This compound Intermediate->Product Step 2 B3 N-formylation Intermediate->B3 B4 Quaternary Salt (non-Eschweiler-Clarke) Intermediate->B4

Caption: Byproduct formation pathways in the synthesis.

Troubleshooting_Workflow Start Experiment Start Check_Purity Analyze Crude Product (TLC, NMR) Start->Check_Purity Pure Product is Pure Check_Purity->Pure Yes Impure Product is Impure Check_Purity->Impure No Purify Purification (Chromatography/Recrystallization) Pure->Purify Optional Final Purification Identify Identify Byproducts Impure->Identify Adjust Adjust Reaction Conditions Identify->Adjust Adjust->Start Repeat Experiment

References

Technical Support Center: Synthesis of 7-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 7-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine, with a focus on scaling up the process.

Experimental Workflow

The synthesis of this compound is typically achieved through the N-methylation of its precursor, 7-bromo-3,4-dihydro-2H-1,4-benzoxazine. The general workflow is outlined below.

Synthesis_Workflow cluster_0 Step 1: N-Methylation cluster_1 Step 2: Work-up cluster_2 Step 3: Purification A Dissolve 7-bromo-3,4-dihydro-2H-1,4-benzoxazine in a suitable solvent (e.g., DMF, Acetone) B Add a base (e.g., K2CO3, NaH) A->B C Add methylating agent (e.g., Methyl Iodide) B->C D Heat and stir the reaction mixture C->D E Quench the reaction D->E Reaction Monitoring (TLC/LC-MS) F Extract the product with an organic solvent E->F G Wash the organic layer F->G H Dry and concentrate the organic layer G->H I Purify the crude product (e.g., Column Chromatography, Crystallization) H->I J Characterize the final product (e.g., NMR, MS) I->J

Figure 1: General workflow for the synthesis of this compound.

Experimental Protocols

Synthesis of this compound

Materials:

  • 7-bromo-3,4-dihydro-2H-1,4-benzoxazine

  • Methyl iodide (MeI)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 7-bromo-3,4-dihydro-2H-1,4-benzoxazine (1.0 eq.) in anhydrous acetone, add anhydrous potassium carbonate (2.0 eq.).

  • Stir the suspension at room temperature for 15 minutes.

  • Add methyl iodide (1.5 eq.) dropwise to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford this compound as a solid.

Data Presentation: Scaling Up Parameters

The following tables provide a summary of typical quantitative data for the synthesis at different scales. Note that these are illustrative examples, and optimization will be required for each specific setup.

Table 1: Reagent Quantities for Different Scales

ReagentLab Scale (1 g)Pilot Scale (100 g)Production Scale (1 kg)
7-bromo-3,4-dihydro-2H-1,4-benzoxazine1.0 g100 g1.0 kg
Methyl Iodide0.99 g (0.43 mL)99 g (43 mL)990 g (430 mL)
Potassium Carbonate1.28 g128 g1.28 kg
Acetone20 mL2 L20 L

Table 2: Typical Reaction Parameters and Outcomes

ParameterLab ScalePilot ScaleProduction Scale
Reaction Time 4-6 hours6-8 hours8-12 hours
Reaction Temperature 56 °C (Reflux)56 °C (Reflux)56-60 °C (with careful monitoring)
Typical Yield 85-95%80-90%75-85%
Purity after Work-up ~90%~85-90%~80-85%
Purification Method Flash Column ChromatographyPreparative Column Chromatography / CrystallizationCrystallization

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or no conversion of starting material 1. Inactive base (e.g., hydrated K₂CO₃). 2. Insufficient amount of methyl iodide. 3. Low reaction temperature. 4. Poor quality of starting material.1. Use freshly dried, anhydrous potassium carbonate. Consider a stronger, non-nucleophilic base like sodium hydride (NaH) in an appropriate solvent like DMF, especially for larger scales, but handle with extreme care. 2. Increase the equivalents of methyl iodide (e.g., to 2.0 eq.). 3. Ensure the reaction is refluxing properly. For larger scales, monitor internal temperature. 4. Check the purity of the starting material by NMR or LC-MS.
Formation of a significant amount of a polar byproduct (as seen on TLC) 1. Over-alkylation leading to the formation of a quaternary ammonium salt. This is more likely with highly reactive alkylating agents or prolonged reaction times.1. Use a milder methylating agent, such as dimethyl sulfate, though it is also toxic and requires careful handling. 2. Reduce the amount of methyl iodide used. 3. Monitor the reaction closely and stop it as soon as the starting material is consumed.
Product is an oil and difficult to solidify 1. Presence of residual solvent. 2. Impurities preventing crystallization.1. Ensure complete removal of the solvent under high vacuum. 2. Re-purify the product by column chromatography. 3. Attempt crystallization from a different solvent system (e.g., ethanol, isopropanol, or hexane/ethyl acetate mixtures). Seeding with a small crystal of pure product can also be effective.
Yield decreases significantly upon scale-up 1. Inefficient stirring leading to poor mixing of the heterogeneous reaction mixture. 2. Inefficient heat transfer, resulting in lower reaction temperatures in the core of the reactor. 3. Longer work-up times leading to product degradation.1. Use an overhead mechanical stirrer for pilot and production scales. Ensure the stirring is vigorous enough to keep the potassium carbonate suspended. 2. Use a jacketed reactor with a suitable heat transfer fluid to maintain a consistent internal temperature. Monitor the internal temperature closely. 3. Streamline the work-up procedure. Perform extractions and washes as quickly as possible.
Difficulty in purifying the product by column chromatography at a larger scale 1. Large volume of silica gel and solvent required. 2. Time-consuming process.1. For pilot and production scales, crystallization is the preferred method of purification. Develop a robust crystallization protocol at the lab scale first. 2. If chromatography is necessary, consider using a preparative HPLC system for higher efficiency and resolution.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the N-methylation of 7-bromo-3,4-dihydro-2H-1,4-benzoxazine?

A1: Acetone is a commonly used solvent for this reaction, especially at the lab scale, as it is relatively easy to remove and the reaction with potassium carbonate works well. For larger scales, or if a stronger base like sodium hydride is used, aprotic polar solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are often preferred. However, DMF can be difficult to remove completely.

Q2: Can I use a different methylating agent instead of methyl iodide?

A2: Yes, other methylating agents like dimethyl sulfate can be used. Dimethyl sulfate is less volatile than methyl iodide but is also highly toxic and should be handled with appropriate safety precautions. The choice of methylating agent may affect the reaction rate and selectivity.

Q3: How can I avoid the formation of the quaternary ammonium salt byproduct?

A3: Over-alkylation can be minimized by carefully controlling the stoichiometry of the methylating agent, using a slight excess rather than a large excess. Monitoring the reaction closely by TLC or LC-MS and stopping it once the starting material is consumed is also crucial. Using a less reactive methylating agent or a weaker base might also help.

Q4: What is the best way to monitor the reaction progress?

A4: Thin-layer chromatography (TLC) is a quick and effective way to monitor the reaction. A suitable mobile phase would be a mixture of hexane and ethyl acetate. The starting material, product, and any byproducts should have different Rf values. For more quantitative analysis, especially during optimization, LC-MS is recommended.

Q5: Is the reaction exothermic?

A5: The N-methylation reaction is generally exothermic. While this is easily managed at a small lab scale, it can become a significant issue during scale-up. It is important to have efficient cooling and temperature control systems in place for larger reactions to prevent a runaway reaction.[1] The slow, portion-wise, or dropwise addition of the methylating agent is recommended at larger scales.

References

Technical Support Center: 7-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the handling and storage of 7-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine (CAS No: 154264-95-6).

Physical and Chemical Properties

A summary of the available quantitative data for this compound is provided below. This information is critical for designing and executing experiments effectively.

PropertyValueSource
Molecular Formula C₉H₁₀BrNOInternal Data
Molecular Weight 228.09 g/mol Internal Data
Physical Form Solid[1]
Melting Point 47 °CInternal Data
Boiling Point Data not available
Solubility Data in common laboratory solvents is not readily available. It is recommended to perform small-scale solubility tests with solvents such as DMSO, DMF, and chlorinated solvents.
Storage Temperature Ambient[1]

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and properties of this compound.

Q1: What are the primary hazards associated with this compound?

A1: The primary hazards include:

  • Skin irritation (H315) [1][2]

  • Serious eye irritation (H319) [1][2]

  • May cause respiratory irritation (H335) [1][2]

It is crucial to handle this compound with appropriate personal protective equipment (PPE).

Q2: What are the recommended storage conditions for this compound?

A2: this compound should be stored at ambient temperature in a tightly closed container.[1] Ensure the storage area is well-ventilated.

Q3: What personal protective equipment (PPE) should be worn when handling this compound?

A3: Recommended PPE includes:

  • Safety glasses with side-shields or goggles

  • Chemical-resistant gloves (e.g., nitrile rubber)

  • A lab coat or other protective clothing

  • Use of a fume hood or well-ventilated area to avoid inhalation of dust or vapors.

Q4: What should I do in case of accidental exposure?

A4:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

  • Skin Contact: In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops and persists.

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.

Q5: Are there any known incompatibilities for this compound?

A5: Avoid contact with strong oxidizing agents, as these may lead to vigorous reactions.

Troubleshooting Guide

This guide provides solutions to potential issues that may arise during experiments involving this compound.

Problem 1: Difficulty dissolving the compound.

  • Possible Cause: The compound may have low solubility in the chosen solvent at room temperature.

  • Troubleshooting Steps:

    • Attempt to dissolve a small sample in various common laboratory solvents (e.g., DMSO, DMF, dichloromethane, ethyl acetate, methanol) to determine the most suitable one.

    • Gentle heating and sonication may aid in dissolution.

    • Ensure the compound is of high purity, as impurities can affect solubility.

Problem 2: The compound appears to be degrading during the reaction (e.g., color change, formation of unexpected byproducts).

  • Possible Cause: Benzoxazine rings can be sensitive to strong acidic or basic conditions, as well as high temperatures, which may lead to ring-opening or other side reactions.

  • Troubleshooting Steps:

    • If possible, perform the reaction under neutral or milder pH conditions.

    • Consider running the reaction at a lower temperature for a longer duration.

    • Ensure all reagents and solvents are dry and of high purity, as water or other impurities can initiate degradation pathways.

    • Analyze the reaction mixture by TLC or LC-MS at different time points to monitor the formation of byproducts.

Problem 3: The reaction is not proceeding to completion.

  • Possible Cause: The reactivity of the bromine atom on the aromatic ring may be influenced by the benzoxazine structure.

  • Troubleshooting Steps:

    • For reactions involving the bromine atom (e.g., cross-coupling reactions), ensure that the catalyst and ligands are appropriate for this type of substrate.

    • Increase the reaction temperature or time, while monitoring for potential degradation (see Problem 2).

    • Consider using a more activated catalyst or a different solvent system that may enhance reactivity.

Experimental Workflow and Logic

The following diagram illustrates a general workflow for handling and troubleshooting experiments with this compound.

G cluster_0 Preparation and Handling cluster_1 Experimentation cluster_2 Troubleshooting cluster_3 Solutions A Review Safety Data Sheet (SDS) B Wear appropriate PPE A->B C Weigh compound in a ventilated area B->C D Select appropriate solvent C->D E Set up reaction under inert atmosphere (if required) D->E F Monitor reaction progress (TLC, LC-MS) E->F G Issue: Poor Solubility F->G H Issue: Degradation F->H I Issue: Incomplete Reaction F->I J Test alternative solvents / Gentle heating G->J K Adjust pH / Lower temperature H->K L Optimize catalyst/ligand / Increase reaction time I->L

Caption: Troubleshooting workflow for experiments.

Signaling Pathway Diagram (Placeholder)

As this compound is a chemical intermediate, its direct involvement in a specific, well-defined signaling pathway is not documented in the available literature. However, benzoxazine derivatives are being investigated for various biological activities. The following diagram is a hypothetical representation of how such a compound might be investigated in a drug discovery context.

G cluster_0 Drug Discovery Funnel cluster_1 Hypothetical Mechanism of Action A Compound Synthesis (this compound as precursor) B High-Throughput Screening (HTS) A->B C Hit Identification B->C D Lead Optimization C->D G Benzoxazine Derivative C->G E Preclinical Studies D->E F Clinical Trials E->F H Target Protein (e.g., Kinase, Receptor) G->H I Modulation of Signaling Pathway H->I J Cellular Response (e.g., Apoptosis, Proliferation Inhibition) I->J

Caption: Hypothetical drug discovery pathway.

References

Technical Support Center: Resolving Impurities in 7-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in identifying and resolving impurities encountered during the synthesis and purification of 7-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the likely impurities?

A1: A prevalent method for synthesizing 3,4-dihydro-2H-1,4-benzoxazine derivatives involves the condensation of a 2-aminophenol with a suitable dielectrophile like 1,2-dihaloethane, followed by N-alkylation. For this compound, a likely two-step synthesis starts with 2-amino-5-bromophenol and 1,2-dibromoethane to form the intermediate 7-bromo-3,4-dihydro-2H-1,4-benzoxazine, which is then N-methylated.

Common impurities may include:

  • Unreacted starting materials: 2-amino-5-bromophenol and 1,2-dibromoethane.

  • The intermediate product: 7-bromo-3,4-dihydro-2H-1,4-benzoxazine.

  • Polymerization byproducts from side reactions.

  • Salts from the workup procedure.

Q2: My NMR spectrum shows unexpected peaks. How can I identify the impurities?

A2: Unexpected peaks in an NMR spectrum often correspond to common impurities. Compare your spectrum to the known spectra of your starting materials and the expected intermediate. A broad peak may indicate polymeric material, while sharp singlets or triplets in the aliphatic region could suggest residual solvent or unreacted starting materials. For complex mixtures, techniques like 2D NMR (COSY, HSQC) or LC-MS are recommended for definitive identification.

Q3: The purity of my sample is low even after initial purification. What further steps can I take?

A3: If initial purification methods like extraction and washing are insufficient, column chromatography is a highly effective technique for separating closely related impurities.[1] Recrystallization is another powerful method if a suitable solvent system can be found.[2] The choice of solvent is critical; ideal solvents will dissolve the compound well at high temperatures but poorly at room temperature.[3]

Q4: My final product is discolored (e.g., yellow or brown). What is the cause and how can I fix it?

A4: Discoloration in benzoxazine derivatives can be due to the presence of oxidized impurities or residual starting materials.[3] Purification by column chromatography using silica gel or activated carbon treatment can often remove colored impurities. Storing the purified product under an inert atmosphere (e.g., nitrogen or argon) and in the dark can prevent future degradation and discoloration.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction; Suboptimal reaction conditions; Formation of side products.Extend reaction time or increase temperature; Screen different solvents and bases; Analyze byproducts to adjust reaction conditions and minimize their formation.
Presence of Starting Materials in Final Product Insufficient reaction time or temperature; Incorrect stoichiometry.Ensure the reaction goes to completion by monitoring with TLC or HPLC; Use a slight excess of the alkylating agent in the second step; Purify via column chromatography.
Multiple Spots on TLC Close to the Product Spot Formation of isomers or closely related byproducts.Optimize the mobile phase for column chromatography to achieve better separation; Try recrystallization with different solvent systems.
Broad Hump in NMR Baseline Presence of oligomeric or polymeric byproducts.Precipitate the desired monomer from a suitable solvent, leaving the oligomers in solution; Purify by column chromatography.
Product is an Oil and Fails to Crystallize Presence of impurities inhibiting crystallization; The compound may be a low-melting solid or an oil at room temperature.Purify the oil by column chromatography to remove impurities; Attempt to form a salt (e.g., hydrochloride) which may be more crystalline; Try trituration with a non-polar solvent like hexane.

Experimental Protocols

Protocol 1: Synthesis of this compound

This is a representative two-step procedure.

Step 1: Synthesis of 7-bromo-3,4-dihydro-2H-1,4-benzoxazine

  • To a mixture of 2-amino-5-bromophenol and potassium carbonate in a suitable solvent like acetone, add 1,2-dibromoethane.

  • Reflux the mixture for 24-48 hours, monitoring the reaction progress by TLC.[4]

  • After cooling, filter the mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate, wash with water and brine, and dry over anhydrous sodium sulfate.[4]

  • Purify the crude product by column chromatography on silica gel.

Step 2: N-methylation to form this compound

  • Dissolve the intermediate from Step 1 in a solvent such as THF or DMF.

  • Add a base like sodium hydride, followed by a methylating agent (e.g., methyl iodide).

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Carefully quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer, dry it, and concentrate it.

  • Purify the final product by column chromatography or recrystallization.

Protocol 2: Purification by Column Chromatography
  • Stationary Phase Preparation : Prepare a slurry of silica gel in a non-polar eluent (e.g., hexane).

  • Column Packing : Pour the slurry into a column and allow it to pack.

  • Sample Loading : Dissolve the crude product in a minimal amount of solvent and adsorb it onto a small amount of silica gel. Load the dried powder onto the top of the column.[3]

  • Elution : Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).[3]

  • Fraction Collection : Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation : Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.[3]

Protocol 3: Purity Analysis by HPLC
  • Sample Preparation : Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile/water mixture).

  • Instrumentation : Use a reverse-phase C18 column.

  • Mobile Phase : A common mobile phase is a gradient of acetonitrile and water, both containing a small amount of a modifier like formic acid or ammonium acetate.

  • Detection : Use a UV detector at a wavelength where the compound has strong absorbance (e.g., 254 nm).

  • Analysis : Inject the sample and analyze the resulting chromatogram for peak purity and the presence of any impurity peaks.

Data Presentation

Table 1: Analytical Techniques for Purity Assessment

Technique Information Provided Typical Parameters
¹H and ¹³C NMR Structural confirmation and identification of impurities with distinct chemical shifts.Solvent: CDCl₃ or DMSO-d₆; Frequency: 400 MHz or higher.
HPLC/LC-MS Quantitative purity assessment and mass identification of impurities.Column: C18; Mobile Phase: Acetonitrile/Water gradient; Detector: UV and MS.
GC-MS Analysis of volatile impurities and byproducts.Column: DB-5 or similar; Temperature Program: 50-250°C.
FTIR Confirmation of functional groups and absence of starting material functional groups.Sample: KBr pellet or thin film.

Table 2: Common Solvents for Recrystallization and Chromatography

Method Solvent System (starting point for optimization)
Recrystallization Ethanol, Isopropanol, Ethyl Acetate/Hexane, Toluene
Column Chromatography Hexane/Ethyl Acetate gradient, Dichloromethane/Methanol gradient

Visualizations

G cluster_synthesis Synthesis Workflow cluster_purification Purification & Analysis start Starting Materials (2-amino-5-bromophenol, 1,2-dibromoethane) reaction1 Step 1: Cyclization start->reaction1 intermediate Intermediate (7-bromo-3,4-dihydro-2H-1,4-benzoxazine) reaction1->intermediate methylation Step 2: N-Methylation intermediate->methylation crude Crude Product methylation->crude purify Purification (Column Chromatography or Recrystallization) crude->purify analysis Purity Analysis (NMR, HPLC, GC-MS) purify->analysis pure_product Pure Product (>98%) analysis->pure_product

Caption: A general workflow for the synthesis and purification of this compound.

G cluster_troubleshooting Troubleshooting Logic start Impurity Detected in Sample q1 Is the impurity a starting material? start->q1 a1_yes Action: Re-run reaction with longer time or purify via chromatography. q1->a1_yes Yes q2 Are there multiple, closely related spots on TLC? q1->q2 No end Pure Sample Obtained a1_yes->end a2_yes Action: Optimize chromatography or try recrystallization. q2->a2_yes Yes q3 Is the product discolored? q2->q3 No a2_yes->end a3_yes Action: Treat with activated carbon or purify by chromatography. q3->a3_yes Yes q3->end No a3_yes->end

Caption: A decision tree for troubleshooting common impurity issues.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 7-Bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. This guide provides a comparative analysis of the biological activities of 7-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine and its analogs, focusing on their anticancer, antimicrobial, and neuroprotective properties. The information presented herein is intended to serve as a valuable resource for structure-activity relationship (SAR) studies and to inform the design of novel therapeutic agents.

Overview of Biological Activities

Derivatives of the 1,4-benzoxazine core have demonstrated significant potential in various therapeutic areas. The introduction of different substituents on the bicyclic ring system allows for the fine-tuning of their pharmacological profiles. Halogenation, in particular, is a common strategy in drug design to modulate a compound's lipophilicity, metabolic stability, and target-binding affinity. The focus of this guide, this compound, combines a bromine substituent at the 7-position and a methyl group at the 4-position, suggesting a potential for multifaceted biological effects.

Comparative Biological Activity Data

While specific quantitative data directly comparing this compound with its immediate halogenated analogs (e.g., chloro, fluoro) is limited in publicly available literature, we can infer structure-activity relationships from studies on broader series of benzoxazine derivatives.

Anticancer Activity

Numerous 1,4-benzoxazine derivatives have been investigated for their antiproliferative effects against various cancer cell lines.[1] Structure-activity relationship studies suggest that the nature and position of substituents on the aromatic ring significantly influence cytotoxicity. For instance, a study on novel 4-aryl-3,4-dihydro-2H-1,4-benzoxazines indicated that electron-donating groups at the 7-position, such as a methoxy group, were favored for improved activity. Although this study did not specifically include a 7-bromo analog, it highlights the importance of the 7-position in modulating anticancer potency. Another study on 7-nitro-2-aryl-4H-benzo[d][2][3]oxazin-4-ones demonstrated significant cytotoxic potential against HeLa cells.[4]

The following table summarizes the anticancer activity of some representative 1,4-benzoxazine analogs to provide a contextual comparison.

Table 1: Anticancer Activity of Representative 1,4-Benzoxazine Analogs

Compound IDStructureCancer Cell LineIC50 (µM)Reference
Molecule 14f 4-Aryl-3,4-dihydro-2H-1,4-benzoxazine derivativePC-3 (Prostate)7.84 - 16.2
MDA-MB-231 (Breast)
MIA PaCa-2 (Pancreatic)
U-87 MG (Glioblastoma)
Compound c18 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivativeHuh-7 (Liver)19.05[5]
Compound c5 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivativeHuh-7 (Liver)28.48[5]

Note: Data for this compound is not currently available in the public domain.

Antimicrobial Activity

The 1,4-benzoxazine scaffold is also a promising framework for the development of novel antimicrobial agents.[6][7] Studies have shown that certain derivatives exhibit activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[8][9] The antimicrobial efficacy is often dependent on the substitution pattern on the benzoxazine ring. For example, a study on 2H-benzo[b][2][6]oxazin-3(4H)-one derivatives showed that specific substitutions led to potent antimicrobial activity against E. coli, S. aureus, and B. subtilis.[7]

The following table presents the antimicrobial activity of some 1,4-benzoxazine derivatives.

Table 2: Antimicrobial Activity of Representative 1,4-Benzoxazine Analogs

Compound IDStructureMicroorganismMIC (µg/mL)Reference
Compound 4e 2H-benzo[b][2][6]oxazin-3(4H)-one derivativeE. coli-[7]
S. aureus-[7]
B. subtilis-[7]
Compounds 1-8 2,6,7-Trisubstituted-2H-3,4-dihydro-1,4-benzoxazin-3-one derivativesVarious bacteria and C. albicans12.5 - 50[8]

Note: Zone of inhibition was reported for Compound 4e, not MIC values. Data for this compound is not currently available in the public domain.

Neuroprotective Activity

Derivatives of 1,4-benzoxazine have also been explored for their potential in treating neurodegenerative diseases.[10][11] Some analogs have shown neuroprotective effects in various experimental models. For instance, certain 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones have been identified as potent anticonvulsant agents.[12] While direct neuroprotective data for this compound is not available, the activity of other 7-substituted analogs suggests that this position is crucial for modulating neurological effects.

Experimental Protocols

To facilitate the replication and expansion of research in this area, detailed methodologies for key biological assays are provided below.

Protocol 1: Anticancer Activity Assessment (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a compound against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, PC-3)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Test compound stock solution (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in the culture medium and add them to the wells. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Antimicrobial Activity Assessment (Broth Microdilution Method)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of a compound against bacterial and fungal strains.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compound stock solution (dissolved in a suitable solvent like DMSO)

  • 96-well microplates

  • Microplate reader or visual inspection

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compound in the broth medium directly in the 96-well plates.

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard.

  • Inoculation: Add the standardized inoculum to each well containing the compound dilutions. Include a growth control (inoculum without compound) and a sterility control (broth without inoculum).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density using a microplate reader.

Signaling Pathways and Experimental Workflows

The biological effects of 1,4-benzoxazine derivatives are often attributed to their interaction with various cellular signaling pathways. While the specific pathways modulated by this compound have not been elucidated, related compounds have been shown to influence pathways involved in cell proliferation, apoptosis, and inflammation.

Below are diagrams representing a general experimental workflow for evaluating the biological activity of a novel compound and a hypothetical signaling pathway that could be investigated.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_mechanistic Mechanism of Action Studies synthesis Synthesis of this compound & analogs characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization anticancer Anticancer Screening (e.g., MTT Assay) characterization->anticancer antimicrobial Antimicrobial Screening (e.g., MIC Determination) characterization->antimicrobial neuro Neuroprotective Screening characterization->neuro pathway Signaling Pathway Analysis (e.g., Western Blot) anticancer->pathway apoptosis Apoptosis Assays (e.g., Annexin V) anticancer->apoptosis

Caption: A generalized workflow for the synthesis, characterization, and biological evaluation of novel benzoxazine derivatives.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor pi3k PI3K receptor->pi3k Activation akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation caspase9 Caspase-9 caspase3 Caspase-3 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis benzoxazine Benzoxazine Analog benzoxazine->akt Inhibition? benzoxazine->caspase9 Activation?

Caption: A hypothetical signaling pathway potentially modulated by benzoxazine analogs, leading to anticancer effects.

Conclusion

The 3,4-dihydro-2H-1,4-benzoxazine scaffold remains a fertile ground for the discovery of new therapeutic agents. While direct comparative data for this compound is currently lacking, the broader analysis of its analogs suggests that this compound likely possesses interesting biological properties. Further systematic studies are warranted to fully elucidate its pharmacological profile and to explore the structure-activity relationships of 7-halo-4-alkyl-3,4-dihydro-2H-1,4-benzoxazine derivatives. The experimental protocols and conceptual frameworks provided in this guide are intended to support and stimulate such future research endeavors.

References

Comparative Analysis of 7-Bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine Derivatives: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and antimicrobial properties. This guide provides a comparative analysis of the structure-activity relationship (SAR) of 7-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine derivatives, drawing on available data for structurally related compounds to infer potential activity trends. Due to the limited public data on this specific derivative, this guide will focus on comparing the known biological profiles of analogous 6- and 7-substituted 3,4-dihydro-2H-1,4-benzoxazines and relevant alternative heterocyclic scaffolds.

Impact of Substitutions on the 1,4-Benzoxazine Core

The biological activity of 1,4-benzoxazine derivatives is significantly influenced by the nature and position of substituents on the bicyclic ring system. While specific data for the 7-bromo-4-methyl substitution is scarce, studies on related compounds provide valuable insights into the SAR.

Anticancer Activity:

Research on benzoxazine–purine hybrids has indicated that a bromine substituent at the 6-position of the benzoxazine ring enhances antiproliferative activity against the MCF-7 breast cancer cell line, with IC50 values ranging from 4.06 µM to 7.31 µM.[1] This suggests that the presence of a halogen, such as bromine, on the benzene ring of the benzoxazine scaffold can be favorable for anticancer activity. In contrast, a study on 4-aryl-3,4-dihydro-2H-1,4-benzoxazines found that electron-donating groups at the 7-position, such as a methoxy group, improved anticancer activity.[2] Given that bromine is an electron-withdrawing group, this presents a point of contradiction that highlights the complexity of SAR and the importance of the overall substitution pattern.

Another study on 7-nitro-2-aryl-4H-benzo[d][3][4]oxazin-4-ones, a related benzoxazine scaffold, demonstrated significant cytotoxic potential against HeLa cells.[5] The nitro group at the 7-position, which is also electron-withdrawing, suggests that this position is tolerant of such substitutions and may contribute to the anticancer profile.

The substitution at the N-4 position also plays a crucial role. While the specific impact of a methyl group in the 7-bromo context is not documented, the N-4 position is a common site for modification to modulate pharmacokinetic and pharmacodynamic properties.

Antimicrobial Activity:

The antimicrobial potential of the 1,4-benzoxazine scaffold has been explored, with various substitutions influencing the spectrum and potency of activity. A study on new benzoxazine-3-one derivatives showed a broad spectrum of antimicrobial activity with Minimum Inhibitory Concentration (MIC) values ranging from 6.25 to 100 µg/ml against various bacteria and fungi.[6] While this study did not specifically investigate 7-bromo-4-methyl derivatives, it underscores the potential of the benzoxazine core as a source of novel antimicrobial agents.

Comparison with Alternative Heterocyclic Scaffolds

To provide a broader context, the potential biological activities of this compound derivatives can be compared with those of other well-established heterocyclic compounds.

Anticancer Alternatives:

  • Quinolones: This class of compounds, primarily known for their antibacterial effects, also exhibits anticancer activity, often by inhibiting topoisomerase II, an enzyme vital for DNA replication in cancer cells.[7]

  • Benzimidazoles and Benzoxazoles: These heterocyclic systems are present in numerous clinically used drugs and have demonstrated a wide range of biological activities, including potent anticancer effects.[8][9]

Antimicrobial Alternatives:

  • Quinolones: A major class of synthetic antibiotics with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[7]

  • Benzimidazoles: Certain derivatives of this scaffold have shown significant antibacterial and antifungal activities.[8][9]

Quantitative Data Comparison

The following tables summarize the available quantitative data for various substituted 1,4-benzoxazine derivatives and alternative scaffolds to provide a comparative overview of their potential biological activities.

Table 1: Anticancer Activity of Substituted Benzoxazine Derivatives and Comparators

Compound ClassSpecific Derivative/SubstituentCell LineActivity (IC50 in µM)Reference
Benzoxazine-Purine Hybrid6-Bromo substituentMCF-74.06 - 7.31[1]
4-Aryl-3,4-dihydro-2H-1,4-benzoxazine7-Methoxy substituentVariousModerate to good potency[2]
7-Nitro-2-aryl-4H-benzo[d][3][4]oxazin-4-oneVarious aryl groupsHeLaSignificant cytotoxicity[5]
Quinolone DerivativeFluoroquinolonesVariousVaries[7]
Benzoxazole DerivativeCompounds II and IIIS. aureusMIC90: 25 and 50 µg/ml[8]

Table 2: Antimicrobial Activity of Benzoxazine Derivatives and Comparators

Compound ClassSpecific Derivative/SubstituentMicroorganismActivity (MIC in µg/ml)Reference
Benzoxazine-3-one DerivativesVarious trisubstitutedBacteria and Fungi6.25 - 100
Benzoxazole DerivativesCompounds II and IIIS. aureus25 - 50[8]
Benzoxazole DerivativesCompounds II and IIIGram-negative bacteria200[8]
Quinolone AntibioticsCiprofloxacin, etc.VariousVaries
Benzimidazole DerivativesVariousBacteria and FungiVaries[9]

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of these compounds are provided below.

Protocol 1: MTT Assay for Anticancer Activity

This protocol is a standard colorimetric assay to assess cell viability and the cytotoxic potential of compounds.[10][11][12][13]

Materials:

  • Cancer cell lines of interest

  • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium and add them to the wells. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Protocol 2: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[3][4][14]

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Test compounds dissolved in a suitable solvent

  • Sterile 96-well microplates

  • Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Serial Dilution: Prepare two-fold serial dilutions of the test compounds in the broth medium directly in the 96-well plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a positive control (microbes in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Signaling Pathways and Experimental Workflows

To visualize the relationships and processes involved in the evaluation of these compounds, the following diagrams are provided.

anticancer_workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action Studies cluster_comparison Comparative Analysis start Start: this compound & Analogs cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) start->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 apoptosis Apoptosis Assays ic50->apoptosis cell_cycle Cell Cycle Analysis ic50->cell_cycle protein_expression Target Protein Expression (Western Blot) ic50->protein_expression sar Structure-Activity Relationship Analysis apoptosis->sar cell_cycle->sar protein_expression->sar alternatives Comparison with Alternative Scaffolds sar->alternatives

Caption: Workflow for anticancer evaluation of benzoxazine derivatives.

antimicrobial_workflow cluster_synthesis Compound Synthesis cluster_screening Antimicrobial Screening cluster_comparison Comparative Analysis start Start: this compound & Analogs mic_determination MIC Determination (Broth Microdilution) start->mic_determination mic_values Record MIC Values mic_determination->mic_values sar Structure-Activity Relationship Analysis mic_values->sar alternatives Comparison with Standard Antibiotics sar->alternatives

Caption: Workflow for antimicrobial evaluation of benzoxazine derivatives.

References

Unveiling the Therapeutic Potential of 7-Bromo-Substituted Benzoxazines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,4-benzoxazine scaffold is a promising privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This guide provides a comparative analysis of the therapeutic potential of the 7-bromo-3,4-dihydro-2H-1,4-benzoxazine scaffold, with a focus on its performance against cancer and microbial targets. Due to the limited publicly available data on the specific derivative, 7-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine, this guide will leverage data from closely related analogs to provide a valuable comparative perspective for researchers in the field.

Anticancer Potential: A Comparative Look at Bromo-Substituted Benzoxazines

Comparative in vitro Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative bromo-substituted benzoxazine derivatives against human breast (MCF-7) and colon (HCT-116) cancer cell lines. For comparison, a chloro-substituted analog is also included to highlight the potential influence of the halogen substituent on cytotoxic activity.

Compound IDStructureCancer Cell LineIC50 (µM)[1]
Compound 1 (6-Bromo Analog) 6-Bromo-benzoxazine-purine hybridMCF-74.06 - 7.31
HCT-1164.80 - 8.26
Compound 2 (7-Chloro Analog) 7-Chloro-benzoxazine-purine hybridMCF-76.35 - 13.60
HCT-1166.41 - 12.65

Note: The structures provided are generalized representations of the core scaffolds investigated in the cited study.

The data suggests that the presence and position of the halogen atom on the benzoxazine ring can influence the antiproliferative activity. The 6-bromo substituted derivatives, in this particular study, demonstrated lower IC50 values compared to their 7-chloro counterparts, indicating potentially higher potency.[1] This underscores the importance of further investigating the structure-activity relationship of halogenated benzoxazines.

Antimicrobial Activity of Benzoxazine Derivatives

The benzoxazine scaffold is also a recognized pharmacophore for the development of novel antimicrobial agents. Various derivatives have shown promising activity against a range of bacterial and fungal pathogens. While specific minimum inhibitory concentration (MIC) data for this compound is not available in the reviewed literature, numerous studies have established the antimicrobial potential of the broader benzoxazine class.

For comparative purposes, the following table presents MIC values for a series of benzoxazine-6-sulfonamide derivatives against Gram-positive and Gram-negative bacteria, as well as fungi.

Compound IDTarget MicroorganismMIC (µg/mL)[2]
Benzoxazine-Sulfonamide Series Staphylococcus aureus31.25 - 62.5
Bacillus subtilis31.25 - 62.5
Escherichia coli31.25 - 62.5
Pseudomonas aeruginosa31.25 - 62.5
Candida albicans31.25 - 62.5
Aspergillus niger31.25 - 62.5

These findings indicate that the benzoxazine scaffold can be effectively modified to yield compounds with broad-spectrum antimicrobial activity.[2] Further screening of derivatives, including this compound, is warranted to explore their potential in this therapeutic area.

Experimental Protocols

To support the validation and comparison of therapeutic potential, detailed methodologies for key in vitro assays are provided below.

Protocol 1: In Vitro Anticancer Activity (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of a compound against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (e.g., this compound)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium and add to the wells. Include a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 3-4 hours until formazan crystals are formed.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

Protocol 2: In Vitro Antimicrobial Activity (Broth Microdilution for MIC)

This protocol describes the determination of the minimum inhibitory concentration (MIC) of a compound against microbial strains.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compound

  • Standard antimicrobial agent (positive control)

  • 96-well microplates

  • Microplate reader or visual inspection

Procedure:

  • Inoculum Preparation: Prepare a standardized microbial inoculum suspension according to established guidelines (e.g., 0.5 McFarland standard).

  • Compound Dilution: Prepare serial twofold dilutions of the test compound in the broth medium in a 96-well plate.

  • Inoculation: Add the standardized inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density using a microplate reader.

Signaling Pathways and Experimental Workflows

The therapeutic effects of benzoxazine derivatives can be attributed to their interaction with various cellular signaling pathways. For instance, in cancer, these compounds may induce apoptosis or inhibit key kinases involved in cell proliferation. In microbes, they might disrupt cell wall synthesis or interfere with essential metabolic pathways.

The following diagrams illustrate a general experimental workflow for evaluating the therapeutic potential of a novel compound and a simplified representation of a potential signaling pathway that could be modulated by a benzoxazine derivative.

G cluster_0 In Vitro Evaluation cluster_1 Mechanism of Action Studies cluster_2 In Vivo Validation A Compound Synthesis & Characterization B Anticancer Screening (e.g., MTT Assay) A->B C Antimicrobial Screening (e.g., MIC Determination) A->C D Lead Compound Identification B->D C->D E Target Identification D->E F Signaling Pathway Analysis E->F G In Vitro ADMET F->G H Animal Model Studies G->H I Efficacy & Toxicity Assessment H->I G Benzoxazine Derivative Benzoxazine Derivative Receptor Tyrosine Kinase Receptor Tyrosine Kinase Benzoxazine Derivative->Receptor Tyrosine Kinase Inhibition PI3K/Akt Pathway PI3K/Akt Pathway Receptor Tyrosine Kinase->PI3K/Akt Pathway Activation Cell Proliferation Cell Proliferation PI3K/Akt Pathway->Cell Proliferation Promotes Apoptosis Apoptosis PI3K/Akt Pathway->Apoptosis Inhibits

References

A Comparative Guide to In Vitro Assays for 1,4-Benzoxazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,4-benzoxazine scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This guide provides a comparative overview of common in vitro assays used to evaluate the efficacy of 1,4-benzoxazine derivatives, supported by experimental data from published studies. While specific data for 7-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine is not extensively available in the public domain, this document will serve as a valuable resource by comparing related benzoxazine compounds and outlining the methodologies for their assessment.

Comparative Analysis of Biological Activities

1,4-benzoxazine derivatives have been investigated for a variety of therapeutic applications. The following sections summarize their performance in key in vitro assays, providing a comparative landscape of their potential.

Anti-inflammatory Activity: COX-2 Inhibition

A study on novel 1,4-benzoxazine derivatives identified several compounds with potent and selective cyclooxygenase-2 (COX-2) inhibition.[1] The results indicated that compounds 3e, 3f, 3r, and 3s exhibited optimal COX-2 inhibition with IC50 values ranging from 0.57–0.72 μM.[1] Their selectivity index (SI) for COX-2 over COX-1 ranged from 186.8–242.4, demonstrating a favorable safety profile compared to the standard drug Celecoxib.[1]

CompoundCOX-2 IC50 (μM)COX-2 Selectivity Index (SI)
3e 0.57242.4
3f 0.61227.3
3r 0.68196.5
3s 0.72186.8
Celecoxib (Standard) 0.30>303
Table 1: In Vitro COX-2 Inhibition Data for Selected 1,4-Benzoxazine Derivatives. Data sourced from a study on novel 1,4-benzoxazine derivatives as anti-inflammatory agents.[1]
Anticancer Activity: Anti-proliferative Effects

Novel 4-aryl-3,4-dihydro-2H-1,4-benzoxazine derivatives have been synthesized and evaluated for their anti-proliferative activity against various cancer cell lines. One compound, 14f , displayed the most potent anticancer activity with IC50 values ranging from 7.84–16.2 µM against PC-3, NHDF, MDA-MB-231, MIA PaCa-2, and U-87 MG cancer cell lines, indicating its potential as a lead compound for further optimization.[2] Another study highlighted that 6,8-dichloro-2,3-dihydro-3-hydroxymethyl-1,4-benzoxazine was effective in promoting HUVEC apoptosis and inhibiting A549 cell proliferation.[3]

CompoundCell LineIC50 (µM)
14f PC-37.84
NHDF10.5
MDA-MB-23111.2
MIA PaCa-213.6
U-87 MG16.2
Table 2: Anti-proliferative Activity of Compound 14f against Various Cancer Cell Lines. Data from a study on 4-aryl-3,4-dihydro-2H-1,4-benzoxazines as potential anticancer agents.[2]
Antimicrobial Activity

Benzoxazine derivatives have also shown promise as antimicrobial agents. A series of benzoxazine-6-sulfonamide derivatives were synthesized and evaluated for their antibacterial and antifungal activities.[4] Several compounds, including 1a, 1b, 1c, 1e, 1h, 2c, 2d, 2e, 2g, 2h, 2i, 2j, 2k, and 2l , showed low minimum inhibitory concentrations (MIC) of 31.25 and 62.5 μg/mL against Gram-positive bacteria, Gram-negative bacteria, and fungi.[4] In a separate study, 2H-benzo[b][2][5]oxazin-3(4H)-one derivatives were tested against E. coli, S. aureus, and B. subtilis, with compound 4e showing the highest activity across all strains.[6]

Compound SeriesTested AgainstMIC (μg/mL)
Benzoxazine-6-sulfonamides Gram-positive bacteria, Gram-negative bacteria, Fungi31.25 - 62.5
2H-benzo[b][2][5]oxazin-3(4H)-ones E. coli, S. aureus, B. subtilisNot specified, compound 4e most active
Table 3: Summary of Antimicrobial Activity of Benzoxazine Derivatives. Data sourced from studies on benzoxazine sulfonamides and 2H-benzo[b][2][5]oxazin-3(4H)-ones.[4][6]
Angiogenesis Modulation

Certain benzoxazine derivatives can modulate angiogenesis. For instance, 6-amino-2,3-dihydro-3-hydroxymethyl-1,4-benzoxazine (ABO) was found to promote the proliferation of human umbilical vein endothelial cells (HUVECs), facilitate cell migration, and promote capillary-like tube formation in vitro and in vivo.[7] Conversely, 6,8-dichloro-2,3-dihydro-3-hydroxymethyl-1,4-benzoxazine was shown to promote HUVEC apoptosis, suggesting an anti-angiogenic effect.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key in vitro assays mentioned in this guide.

COX-1/COX-2 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against COX-1 and COX-2 enzymes.

Methodology:

  • The assay is typically performed using a commercial COX inhibitor screening assay kit.

  • The enzymes (ovine COX-1 and human recombinant COX-2) are pre-incubated with the test compounds at various concentrations for a specified time (e.g., 15 minutes) at room temperature.

  • The enzymatic reaction is initiated by the addition of arachidonic acid.

  • The reaction is incubated for a short period (e.g., 5 minutes) at 37°C.

  • The reaction is terminated, and the production of prostaglandin F2α is measured, typically using a colorimetric or fluorometric method.

  • The IC50 values are calculated by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration.

  • The selectivity index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

Cell Proliferation (MTT) Assay

Objective: To assess the cytotoxic or anti-proliferative effects of test compounds on cancer cell lines.

Methodology:

  • Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds and a vehicle control.

  • After a specified incubation period (e.g., 48 or 72 hours), the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • The plates are incubated for a further 2-4 hours to allow the formation of formazan crystals by viable cells.

  • The supernatant is removed, and the formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to the vehicle-treated control, and IC50 values are determined.

Tube Formation Assay (Angiogenesis)

Objective: To evaluate the ability of compounds to promote or inhibit the formation of capillary-like structures by endothelial cells.

Methodology:

  • A 96-well plate is coated with Matrigel and allowed to solidify at 37°C.

  • Human Umbilical Vein Endothelial Cells (HUVECs) are seeded onto the Matrigel-coated wells in the presence of the test compound or vehicle control.

  • The plates are incubated at 37°C for a period of 4-18 hours.

  • The formation of tube-like structures is observed and photographed using a microscope.

  • The extent of tube formation can be quantified by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.

Visualizing Pathways and Workflows

Diagrams are essential for illustrating complex biological pathways and experimental procedures.

Angiogenesis_Signaling_Pathway ABO 6-amino-2,3-dihydro-3- hydroxymethyl-1,4-benzoxazine (ABO) NADPH_Oxidase NADPH Oxidase ABO->NADPH_Oxidase Inhibits eNOS Endothelial Nitric Oxide Synthase (eNOS) ABO->eNOS Activates MMP Mitochondrial Membrane Potential (MMP) ABO->MMP Restores ROS Reactive Oxygen Species (ROS) NADPH_Oxidase->ROS Produces Angiogenesis Angiogenesis (Cell Migration, Tube Formation) ROS->Angiogenesis Inhibits NO Nitric Oxide (NO) eNOS->NO Produces NO->Angiogenesis Promotes MMP->Angiogenesis Supports

Caption: Proposed signaling pathway for ABO-induced angiogenesis.

Experimental_Workflow_Anticancer_Assay cluster_0 Cell Culture cluster_1 Treatment cluster_2 MTT Assay cluster_3 Data Analysis start Seed Cancer Cells in 96-well plate adhere Allow cells to adhere (overnight) start->adhere treat Add Benzoxazine Derivatives (various concentrations) adhere->treat incubate Incubate for 48-72h treat->incubate add_mtt Add MTT Reagent incubate->add_mtt formazan Incubate for 2-4h (Formazan formation) add_mtt->formazan dissolve Dissolve Formazan (add DMSO) formazan->dissolve read Measure Absorbance (570 nm) dissolve->read calculate Calculate % Viability and IC50 read->calculate

Caption: Workflow for assessing anti-proliferative activity.

References

cytotoxicity studies of 7-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Cytotoxicity of 7-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine and Related Compounds

This guide provides a comparative analysis of the cytotoxic properties of this compound and other bioactive heterocyclic compounds. The information is intended for researchers, scientists, and drug development professionals interested in the anticancer potential of novel synthetic molecules. While specific cytotoxic data for this compound is not extensively available in the public domain, this guide draws comparisons from studies on structurally related benzoxazine and benzofuran derivatives to provide a comprehensive overview of their potential.

Introduction to Benzoxazines in Cytotoxicity Studies

Benzoxazines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. While traditionally used in polymer chemistry, recent research has highlighted their potential as anticancer agents.[1][2] These compounds can be synthesized through methods like the Mannich condensation of a phenol, a primary amine, and formaldehyde.[3][4] The structural diversity achievable through this synthesis allows for the fine-tuning of their biological properties. Several substituted 3,4-dihydro-2H-1,4-benzoxazine derivatives have demonstrated potent antiproliferative activity against various cancer cell lines.[1]

Comparative Cytotoxicity Data

The following table summarizes the cytotoxic activity (IC50 values) of various benzoxazine and benzofuran derivatives against several human cancer cell lines. This data is compiled from multiple research publications and serves as a benchmark for evaluating the potential efficacy of new compounds like this compound.

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Benzoxazine Compound 2bMCF-7 (Breast)2.27--
Compound 2bHCT-116 (Colon)4.44--
Compound 4bMCF-7 (Breast)3.26--
Compound 4bHCT-116 (Colon)7.63--
OBOP-01MCF-7 (Breast)1520 (1.52 mM)Doxorubicin-
OBOP-02MCF-7 (Breast)1720 (1.72 mM)Doxorubicin-
Benzofuran Compound 7Huh7 (Liver)22 (at 48h)->80 in HepG2
Compound 32aHePG2, HeLa, MCF-7, PC34.0 - 16.72Doxorubicin4.17 - 8.87
Compound 44bMDA-MB-231 (Breast)2.52Doxorubicin2.36
Compound 47bMDA-MB-231 (Breast)6.27Staurosporine6.75
Compound 47bMCF-7 (Breast)6.45Staurosporine3.67
Halogenated Derivative 7A549 (Lung)6.3Doxorubicin/Cisplatin-
Halogenated Derivative 8HepG2 (Liver)3.8Doxorubicin/Cisplatin-
Halogenated Derivative 8A549 (Lung)3.5Doxorubicin/Cisplatin-
Chalcone Compound 12MCF-7 (Breast)4.19--
Compound 13MCF-7 (Breast)3.30--

Experimental Protocols

The cytotoxic effects of the compounds listed above are typically evaluated using standard in vitro assays. A detailed methodology for the MTT assay, a common colorimetric assay for assessing cell metabolic activity, is provided below.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Cell Seeding: Cancer cells (e.g., MCF-7, HCT-116) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound or other derivatives) and a vehicle control (e.g., DMSO).

  • Incubation: The cells are incubated with the compounds for a specified period, typically 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration.[5]

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Cytotoxicity Screening

The following diagram illustrates a typical workflow for screening the cytotoxic activity of novel compounds.

G Experimental Workflow for In Vitro Cytotoxicity Screening A Cell Culture (e.g., MCF-7, HCT-116) B Cell Seeding (96-well plates) A->B C Compound Treatment (Varying Concentrations) B->C D Incubation (24-72 hours) C->D E Cytotoxicity Assay (e.g., MTT, LDH) D->E F Data Acquisition (Plate Reader) E->F G Data Analysis (IC50 Calculation) F->G H Hit Identification & Further Studies G->H

Caption: A flowchart of the in vitro cytotoxicity screening process.

Proposed Signaling Pathway for Benzoxazine-Induced Cell Death

Based on existing literature for similar compounds, certain benzoxazine derivatives may induce cell death by disrupting cell membrane permeability, which can trigger downstream signaling cascades.[1] The following diagram depicts a plausible mechanism of action.

G Hypothesized Signaling Pathway for Cytotoxic Benzoxazines cluster_cell Cancer Cell A Benzoxazine Derivative (e.g., this compound) B Disruption of Cell Membrane Permeability A->B C Influx of Ions (e.g., Ca2+) & Release of Intracellular Components B->C D Activation of Caspase Cascade C->D F Inflammatory Response C->F E Apoptosis (Programmed Cell Death) D->E G Necrosis/Necroptosis (Inflammatory Cell Death) F->G

Caption: A potential mechanism of benzoxazine-induced cytotoxicity.

Conclusion

While direct experimental data on the cytotoxicity of this compound is limited, the broader class of benzoxazine and related heterocyclic compounds, such as benzofurans, demonstrates significant potential as anticancer agents. The comparative data presented in this guide suggests that structural modifications to the benzoxazine scaffold can lead to potent cytotoxic effects against various cancer cell lines. Further investigation into the specific activity and mechanism of action of this compound is warranted to fully elucidate its therapeutic potential. The experimental protocols and workflow diagrams provided herein offer a framework for such future studies.

References

Lack of Specific Data for 7-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine Necessitates Broader Benzoxazine Comparison

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for the antimicrobial spectrum of the specific compound 7-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine did not yield any available data on its biological activity. However, the broader class of benzoxazines, including both 1,4- and 1,3-isomers, has been the subject of various studies exploring their potential as antimicrobial agents. This guide, therefore, provides a comparative analysis of the antimicrobial performance of several benzoxazine derivatives against a range of pathogens, supported by experimental data from published research. The findings suggest that the benzoxazine scaffold is a promising framework for the development of new antimicrobial drugs.

Comparative Antimicrobial Activity of Benzoxazine Derivatives

Research into different derivatives of benzoxazine has revealed a spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as some fungi. The antimicrobial efficacy appears to be significantly influenced by the nature and position of substituents on the benzoxazine ring structure.

A study on 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives demonstrated that these compounds exhibit a range of inhibitory effects against Escherichia coli, Staphylococcus aureus, and Bacillus subtilis.[1][3] Among the synthesized compounds, one derivative, designated as 4e, showed the most potent and broad-spectrum activity.[1][3] In another study, derivatives of 1,3-benzoxazine were found to have moderate antimicrobial activity, with some compounds showing notable growth inhibition of Acinetobacter baumannii and fungicidal activity against Candida albicans.[4]

Furthermore, research on 2H-3,4-dihydro-1,4-benzoxazin-3-one derivatives indicated a broad spectrum of activity with Minimum Inhibitory Concentration (MIC) values ranging from 6.25 to 100 µg/ml against various microorganisms.[5] Similarly, a series of benzoxazine-6-sulfonamide derivatives were synthesized and evaluated, with several compounds demonstrating low inhibitory concentrations (MIC of 31.25 and 62.5 μg/mL) against both Gram-positive and Gram-negative bacteria and fungi.[6] These findings highlight the potential of the benzoxazine core in the design of new antimicrobial agents.

Quantitative Comparison of Antimicrobial Activity

The following table summarizes the antimicrobial activity of selected benzoxazine derivatives from the cited studies, comparing them with standard antimicrobial agents where data is available.

Compound/DerivativeMicroorganismTest MethodResult (Zone of Inhibition / MIC)Reference
2H-benzo[b][1][2]oxazin-3(4H)-one Derivatives
Compound 4eEscherichia coliAgar Well Diffusion22 mm[1][3]
Staphylococcus aureusAgar Well Diffusion20 mm[1][3]
Bacillus subtilisAgar Well Diffusion18 mm[1][3]
Compound 4aEscherichia coliAgar Well Diffusion20 mm[1][3]
1,3-Benzoxazine Derivatives
2-[5-(4-nitrophenyl)-1H-pyrazol-3-yl] phenolAcinetobacter baumanniiMicrobial Growth Inhibition43% inhibition at 32 µg/ml[4]
6,8-diisopropylspiro[1,3-benzoxazine-2,1'-cyclohexan]-4(3H)-oneAcinetobacter baumanniiMicrobial Growth Inhibition27% inhibition at 32 µg/ml[4]
6,8-diisopropyl-2-methyl-2-(4-nitrophenyl)-2,3-dihydro-4H-1,3-benzoxazine-4-oneCandida albicansMicrobial Growth InhibitionFungicidal activity[4]
2H-3,4-dihydro-1,4-benzoxazin-3-one Derivatives
Compounds 1-8Gram-positive & Gram-negative bacteria, C. albicansTwofold Serial DilutionMIC: 12.5-50 µg/mL[5]
Benzoxazine Sulfonamide Derivatives
1a, 1b, 1c, 1e, 1h, 2c, 2d, 2e, 2g, 2h, 2i, 2j, 2k, 2lGram-positive bacteria, Gram-negative bacteria, FungiNot specifiedMIC: 31.25 and 62.5 μg/mL[6]

Experimental Protocols

The evaluation of the antimicrobial activity of benzoxazine derivatives typically involves standard microbiological assays. The following are generalized methodologies based on the reviewed literature.

Agar Well Diffusion Method

This method is used to qualitatively assess the antimicrobial activity of a compound.[1][3]

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Inoculation of Agar Plates: The surface of a suitable agar medium (e.g., Mueller-Hinton agar) is uniformly inoculated with the microbial suspension.

  • Application of Test Compound: Wells are punched into the agar, and a specific concentration of the test compound dissolved in a suitable solvent is added to each well.

  • Incubation: The plates are incubated under appropriate conditions (temperature and time) for the specific microorganism.

  • Measurement of Inhibition Zone: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Broth Microdilution Method (for MIC Determination)

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5]

  • Preparation of Serial Dilutions: A series of twofold dilutions of the test compound are prepared in a liquid growth medium in a microtiter plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

  • Controls: Positive (microorganism and medium, no compound) and negative (medium only) controls are included.

  • Incubation: The microtiter plate is incubated under appropriate conditions.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and antimicrobial evaluation of benzoxazine derivatives.

G General Workflow for Synthesis and Antimicrobial Evaluation of Benzoxazine Derivatives cluster_synthesis Chemical Synthesis cluster_testing Antimicrobial Testing Reactants Starting Materials (e.g., 2-aminophenol, chloroacetic acid) Synthesis Synthesis of Benzoxazine Derivatives Reactants->Synthesis Purification Purification and Characterization Synthesis->Purification Preparation Preparation of Test Compounds and Microbial Cultures Purification->Preparation Purified Compounds Assay Antimicrobial Assay (e.g., Agar Diffusion, Broth Dilution) Preparation->Assay Data Data Collection (Zone of Inhibition / MIC) Assay->Data

Caption: Workflow for synthesizing and testing benzoxazine derivatives.

References

A Comparative Analysis of Benzoxazine Derivatives and Their Anticancer Potential Against Established Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ongoing pursuit of novel and more effective cancer therapeutics, researchers are increasingly turning their attention to heterocyclic compounds. Among these, benzoxazine derivatives have emerged as a promising class of molecules with demonstrated anticancer properties. This guide provides a comparative analysis of the in vitro anticancer activity of various 7-bromo and 4-methyl substituted 3,4-dihydro-2H-1,4-benzoxazine analogues against well-established chemotherapeutic drugs, namely Doxorubicin, Cisplatin, and Paclitaxel. This report is intended for researchers, scientists, and drug development professionals actively involved in the field of oncology.

In Vitro Cytotoxicity: A Head-to-Head Comparison

The primary measure of a compound's anticancer potential in early-stage research is its ability to inhibit the growth of cancer cells, quantified by the half-maximal inhibitory concentration (IC50). The following tables summarize the available IC50 values for various benzoxazine derivatives and standard anticancer drugs across a range of human cancer cell lines. It is important to note that direct comparative data for the specific molecule 7-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine is not yet available in published literature. Therefore, this guide presents data on structurally related benzoxazine derivatives to provide a broader understanding of this compound class.

Table 1: In Vitro Anticancer Activity (IC50) of Benzoxazine Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
OBOP-01 (a benzoxazine derivative) MCF-7 (Breast)1520 ± 20
OBOP-02 (a benzoxazine derivative) MCF-7 (Breast)1720 ± 20
6-bromo-benzoxazine-purine hybrid (Compound 9) MCF-7 (Breast)4.06[1]
6-methyl-benzoxazine-purine hybrid (Compound 12) MCF-7 (Breast)3.39[1]
4-Aryl-3,4-dihydro-2H-1,4-benzoxazine (Molecule 14f) PC-3 (Prostate)7.84[2]
MDA-MB-231 (Breast)10.1[2]
MIA PaCa-2 (Pancreatic)12.5[2]
U-87 MG (Glioblastoma)16.2[2]

Table 2: In Vitro Anticancer Activity (IC50) of Standard Chemotherapeutic Drugs

DrugCancer Cell LineIC50 (µM)Reference
Doxorubicin MCF-7 (Breast)0.1 - 2.5[3]
HepG2 (Liver)12.18 ± 1.89[3]
HeLa (Cervical)2.92 ± 0.57[3]
A549 (Lung)> 20[3]
Cisplatin MCF-7 (Breast)Varies widely (e.g., 2-40)[4]
HeLa (Cervical)Varies widely[4]
A549 (Lung)7.49 ± 0.16 (48h)
Paclitaxel MCF-7 (Breast)0.0025 - 0.0075 (24h)[5]
SK-BR-3 (Breast)~0.005[6]
MDA-MB-231 (Breast)~0.003[6]
A549 (Lung)9.4 (24h)[7]

From the available data, it is evident that the anticancer activity of benzoxazine derivatives can vary significantly based on their specific substitutions. For instance, the benzoxazine-purine hybrids exhibit potent activity against the MCF-7 breast cancer cell line, with IC50 values in the low micromolar range, making them comparable to or even more potent than Doxorubicin and Cisplatin in some reported instances.[1] The 4-aryl substituted benzoxazine also demonstrates promising activity across a panel of cancer cell lines.[2] However, the benzoxazine derivatives OBOP-01 and OBOP-02 show significantly higher IC50 values, indicating lower potency in comparison to the standard drugs. This highlights the critical role of structural modifications in optimizing the anticancer efficacy of the benzoxazine scaffold.

Unraveling the Mechanism of Action: A Look at Potential Signaling Pathways

While the precise mechanisms of action for many novel benzoxazine derivatives are still under investigation, their anticancer effects are often attributed to the induction of apoptosis (programmed cell death) and cell cycle arrest. The following diagram illustrates a hypothetical signaling pathway that could be modulated by a this compound derivative, leading to cancer cell death.

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Benzoxazine 7-Bromo-4-methyl-3,4-dihydro -2H-1,4-benzoxazine Akt Akt Benzoxazine->Akt Inhibition PI3K->Akt Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Bax Bax (Pro-apoptotic) Bcl2->Bax Cytochrome_c Cytochrome c Bax->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical signaling pathway for a benzoxazine derivative.

This proposed pathway suggests that the benzoxazine compound may inhibit the PI3K/Akt signaling pathway, a critical cell survival pathway often dysregulated in cancer. Inhibition of Akt would lead to the downregulation of the anti-apoptotic protein Bcl-2, allowing the pro-apoptotic protein Bax to induce the release of cytochrome c from the mitochondria. This, in turn, activates the caspase cascade, culminating in apoptosis.

Experimental Protocols for Anticancer Drug Screening

To ensure the reproducibility and validity of in vitro anticancer studies, standardized experimental protocols are essential. The following sections detail the methodologies for key assays used to evaluate the anticancer properties of novel compounds.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

mtt_workflow Cell_Seeding Seed cells in 96-well plate Incubation1 Incubate (24h) Cell_Seeding->Incubation1 Compound_Treatment Treat with Benzoxazine or Drug Incubation1->Compound_Treatment Incubation2 Incubate (24-72h) Compound_Treatment->Incubation2 MTT_Addition Add MTT reagent Incubation2->MTT_Addition Incubation3 Incubate (2-4h) MTT_Addition->Incubation3 Solubilization Add Solubilizing Agent (e.g., DMSO) Incubation3->Solubilization Absorbance_Reading Read Absorbance (570 nm) Solubilization->Absorbance_Reading

Caption: Standard workflow for an MTT cell viability assay.

Detailed Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the benzoxazine derivative or standard drug and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). This helps to determine if a compound induces cell cycle arrest.

Detailed Protocol:

  • Cell Treatment: Treat cells with the test compound for a specified duration.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells in 70% ethanol at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI, allowing for the quantification of cells in each phase of the cell cycle.

Western Blot Analysis for Apoptosis-Related Proteins

Western blotting is a technique used to detect specific proteins in a sample. In cancer research, it is often used to measure the levels of proteins involved in apoptosis, such as caspases and members of the Bcl-2 family.

Detailed Protocol:

  • Protein Extraction: Lyse the treated and untreated cells in RIPA buffer containing protease inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., cleaved caspase-3, Bax, Bcl-2) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. The band intensities can be quantified using densitometry software.

Conclusion

The available data suggests that the benzoxazine scaffold holds significant promise for the development of novel anticancer agents. The wide range of observed in vitro activities underscores the importance of structure-activity relationship (SAR) studies to identify the most potent and selective derivatives. While direct comparisons with established drugs like Doxorubicin, Cisplatin, and Paclitaxel are still limited, certain benzoxazine derivatives have demonstrated comparable or superior potency in specific cancer cell lines. Further research, including in vivo studies and a deeper elucidation of their mechanisms of action, is warranted to fully assess the therapeutic potential of this compound and other related compounds in the fight against cancer.

Disclaimer: This guide is for informational purposes only and is intended for a scientific audience. The information provided should not be considered as medical advice.

References

Spectroscopic Comparison of 7-Bromo-4-Methyl-3,4-Dihydro-2H-1,4-Benzoxazine Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive spectroscopic comparison of the constitutional isomers of 7-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine is currently limited by the scarcity of publicly available experimental data for each specific isomer. While the parent compound, this compound, is commercially available, detailed spectroscopic characterization and data for its positional isomers (e.g., 5-bromo, 6-bromo, and 8-bromo analogs) are not readily found in peer-reviewed literature or chemical databases.

This guide, therefore, serves as a template outlining the requisite experimental data and methodologies for a thorough spectroscopic comparison. It provides a framework for researchers in drug development and medicinal chemistry to conduct and present such a comparative analysis once the isomers are synthesized and characterized.

Introduction to 1,4-Benzoxazine Scaffolds

The 3,4-dihydro-2H-1,4-benzoxazine core is a significant heterocyclic motif in medicinal chemistry, appearing in a variety of biologically active compounds. The introduction of bromo and methyl substituents on the benzene ring can significantly influence the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and target-binding affinity. A comparative spectroscopic analysis of these isomers is crucial for unambiguous structure determination and for establishing structure-activity relationships (SAR) in drug discovery programs.

Comparative Spectroscopic Data

A direct comparison of the spectroscopic data for the isomers of this compound would require the synthesis and purification of each isomer, followed by analysis using various spectroscopic techniques. The following tables provide a template for the presentation of such data.

Table 1: Comparative ¹H NMR Spectroscopic Data (Predicted)

Isomer Chemical Shift (δ, ppm) and Multiplicity of Key Protons
7-bromo-4-methyl- Data not available
5-bromo-4-methyl- Data not available
6-bromo-4-methyl- Data not available
8-bromo-4-methyl- Data not available

Note: The chemical shifts and coupling constants of the aromatic protons would be the most indicative of the bromine's position. The signals for the -CH₂-CH₂-O- and N-CH₃ groups are expected to show less significant variation between isomers.

Table 2: Comparative ¹³C NMR Spectroscopic Data (Predicted)

Isomer Chemical Shift (δ, ppm) of Key Carbons
7-bromo-4-methyl- Data not available
5-bromo-4-methyl- Data not available
6-bromo-4-methyl- Data not available
8-bromo-4-methyl- Data not available

Note: The chemical shifts of the aromatic carbons, particularly the carbon bearing the bromine atom (C-Br) and the adjacent carbons, would provide definitive evidence for the isomeric structure.

Table 3: Comparative FTIR Spectroscopic Data (Predicted)

Isomer Key Vibrational Frequencies (cm⁻¹)
7-bromo-4-methyl- Data not available
5-bromo-4-methyl- Data not available
6-bromo-4-methyl- Data not available
8-bromo-4-methyl- Data not available

Note: While many of the fundamental vibrations will be similar across the isomers, subtle shifts in the C-H out-of-plane bending and C-Br stretching frequencies in the fingerprint region may be observed.

Table 4: Comparative Mass Spectrometry Data (Predicted)

Isomer m/z of Molecular Ion [M]⁺ and Key Fragments
7-bromo-4-methyl- Data not available
5-bromo-4-methyl- Data not available
6-bromo-4-methyl- Data not available
8-bromo-4-methyl- Data not available

Note: High-resolution mass spectrometry (HRMS) would confirm the elemental composition. The fragmentation patterns in the mass spectrum might show subtle differences that could aid in distinguishing the isomers.

Experimental Protocols

Detailed experimental protocols are essential for the reproducibility of spectroscopic data. The following outlines the general procedures that would be employed.

Synthesis of this compound Isomers

A general synthetic approach to these isomers would likely involve the N-alkylation of the corresponding bromo-substituted 2-aminophenol with a two-carbon electrophile to form the dihydrooxazine ring, followed by N-methylation, or a variation thereof. The specific starting materials would determine the final position of the bromo-substituent.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product Start1 Bromo-substituted 2-aminophenol Step1 Ring Formation (N-alkylation) Start1->Step1 Start2 Two-carbon electrophile Start2->Step1 Start3 Methylating agent Step2 N-methylation Start3->Step2 Step1->Step2 Product Bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine Isomer Step2->Product

Caption: General synthetic workflow for the preparation of target isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and carbon-13 (¹³C) NMR spectra would be recorded on a high-field spectrometer (e.g., 400 MHz or higher) using a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectra would be obtained using a spectrometer equipped with an attenuated total reflectance (ATR) accessory for solid samples, or using potassium bromide (KBr) pellets. The spectra would be recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra would be acquired using a high-resolution mass spectrometer (HRMS) with an appropriate ionization technique, such as electrospray ionization (ESI) or electron ionization (EI), to determine the accurate mass and elemental composition of the molecular ion and its fragments.

Logical Workflow for Isomer Differentiation

The unambiguous identification of each isomer would follow a logical workflow, integrating data from all spectroscopic techniques.

Isomer_Differentiation cluster_data Spectroscopic Data Acquisition cluster_analysis Data Analysis cluster_conclusion Conclusion NMR 1H and 13C NMR Analysis Correlate Spectroscopic Data with Predicted Structures NMR->Analysis FTIR FTIR FTIR->Analysis MS HRMS MS->Analysis Conclusion Unambiguous Isomer Identification Analysis->Conclusion

Caption: Logical workflow for the spectroscopic identification of isomers.

Conclusion

While a definitive spectroscopic comparison of this compound isomers cannot be provided at this time due to a lack of available data, this guide establishes the necessary framework for such an investigation. The synthesis and subsequent detailed spectroscopic analysis of each isomer are paramount for future drug discovery and development efforts centered on this promising chemical scaffold. Researchers are encouraged to utilize this guide as a template for the systematic characterization and reporting of data for these and other novel benzoxazine derivatives.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine
Reactant of Route 2
Reactant of Route 2
7-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.